molecular formula C30H43N5O6 B15620399 Thalidomide-NH-C5-azacyclohexane-N-Boc

Thalidomide-NH-C5-azacyclohexane-N-Boc

Número de catálogo: B15620399
Peso molecular: 569.7 g/mol
Clave InChI: BSYDEVZMZSOYPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thalidomide-NH-C5-azacyclohexane-N-Boc is a useful research compound. Its molecular formula is C30H43N5O6 and its molecular weight is 569.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C30H43N5O6

Peso molecular

569.7 g/mol

Nombre IUPAC

tert-butyl N-[2-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentyl]piperidin-1-yl]ethyl]carbamate

InChI

InChI=1S/C30H43N5O6/c1-30(2,3)41-29(40)32-16-19-34-17-13-20(14-18-34)8-5-4-6-15-31-22-10-7-9-21-25(22)28(39)35(27(21)38)23-11-12-24(36)33-26(23)37/h7,9-10,20,23,31H,4-6,8,11-19H2,1-3H3,(H,32,40)(H,33,36,37)

Clave InChI

BSYDEVZMZSOYPQ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to Thalidomide-NH-C5-azacyclohexane-N-Boc: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-NH-C5-azacyclohexane-N-Boc, a crucial E3 ligase ligand-linker conjugate employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and its role in the formation of the PROTAC XD2-149, an effective degrader of the E3 ubiquitin ligase ZFP91. Furthermore, this guide outlines the intricate signaling pathways associated with ZFP91, provides detailed experimental protocols for the characterization of such PROTACs, and presents quantitative data in a structured format to facilitate understanding and further research in the field of targeted protein degradation.

Introduction to this compound

This compound is a synthetic chemical compound that serves as a critical building block in the construction of PROTACs.[1] Specifically, it is a derivative of thalidomide (B1683933), a well-known binder of the Cereblon (CRBN) E3 ubiquitin ligase, conjugated to a linker terminating in a Boc-protected amine.[1] The thalidomide moiety functions to recruit the CRBN E3 ligase, while the linker provides a scaffold for attaching a ligand that binds to a target protein of interest. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.

The primary documented application of this compound is in the synthesis of XD2-149, a PROTAC designed to induce the degradation of the E3 ubiquitin-protein ligase ZFP91.[1][2][3] ZFP91 has been implicated in tumorigenesis through its role in oncogenic pathways such as NF-κB and HIF-1α.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2710222-09-4[4]
Molecular Formula C29H40N4O6N/A
Molecular Weight 556.66 g/mol N/A
Appearance Solid[4]
Function E3 Ligase Ligand-Linker Conjugate[1]

Synthesis Protocol

While the specific, detailed synthesis protocol for this compound is often found within the supplementary information of primary research articles, a generalizable synthetic approach based on known thalidomide linker syntheses can be outlined. The synthesis of the final PROTAC, XD2-149, involves the coupling of this linker with a ligand for the target protein.

Generalized Synthesis of Thalidomide-Based Linkers:

The synthesis of thalidomide-based linkers typically involves the modification of the phthalimide (B116566) ring of thalidomide. For linkers attached at the 4- or 5-position of the phthalimide ring, a common starting material is 4- or 5-aminothalidomide. This amino group can then be subjected to various chemical transformations to introduce the desired linker moiety.

A plausible synthetic route for a molecule like this compound would involve the reaction of an appropriately functionalized thalidomide precursor with a C5-azacyclohexane-N-Boc linker. This could be achieved through reactions such as nucleophilic substitution or amide bond formation.

Synthesis of XD2-149 PROTAC:

The synthesis of the PROTAC XD2-149, as described by Hanafi et al. (2021), involves the deprotection of the Boc group on this compound, followed by coupling with a napabucasin-derived warhead that binds to ZFP91.[2][3]

Signaling Pathways and Mechanism of Action

This compound, as part of the PROTAC XD2-149, facilitates the degradation of ZFP91 by hijacking the ubiquitin-proteasome system.

PROTAC-mediated degradation of ZFP91.

ZFP91 is an atypical E3 ubiquitin-protein ligase that plays a crucial role in the non-canonical NF-κB signaling pathway.[5][6] It mediates the 'Lys-63'-linked ubiquitination of MAP3K14/NIK, leading to its stabilization and activation.[5] This, in turn, activates the non-canonical NF-κB pathway, which is involved in various cellular processes, including inflammation, immunity, and cell survival.[7][8]

Non_Canonical_NFkB_Pathway cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Gene Expression Ligand TNFR Ligand (e.g., LTβ, BAFF) Receptor TNFR Superfamily Receptor Ligand->Receptor TRAF_complex TRAF2/TRAF3/cIAP1/2 Complex Receptor->TRAF_complex Recruitment NIK NIK (MAP3K14) TRAF_complex->NIK TRAF3 Degradation & NIK Stabilization IKKa_dimer IKKα Dimer NIK->IKKa_dimer Phosphorylation ZFP91 ZFP91 ZFP91->NIK K63-linked Ubiquitination p100_RelB p100/RelB Complex IKKa_dimer->p100_RelB Phosphorylation of p100 p52_RelB p52/RelB Complex p100_RelB->p52_RelB p100 Processing p52_RelB_nucleus p52/RelB p52_RelB->p52_RelB_nucleus Nuclear Translocation DNA DNA p52_RelB_nucleus->DNA Target_Genes Target Gene Expression DNA->Target_Genes

The non-canonical NF-κB signaling pathway involving ZFP91.

Quantitative Data

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Degradation of ZFP91 by XD2-149 in Pancreatic Cancer Cell Lines [2][3]

Cell LineDC50 (nM)Dmax (%)
BxPC-380>90
MIA PaCa-2Not explicitly stated, but degradation observed>90

Experimental Protocols

The characterization of PROTACs like XD2-149 involves a series of in vitro and cell-based assays.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein (e.g., anti-ZFP91).[9][10]

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Quantification: Perform densitometry to quantify band intensities and normalize the target protein levels to the loading control.

Global Proteomics Analysis

This method provides an unbiased view of the changes in the cellular proteome upon PROTAC treatment, assessing both on-target and off-target effects.

Workflow:

Proteomics_Workflow Cell_Culture Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT, SILAC) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Data Analysis & Protein Quantification LC_MS->Data_Analysis Biological_Interpretation Biological Interpretation (On-target/Off-target effects) Data_Analysis->Biological_Interpretation

A typical workflow for proteomics analysis of PROTACs.

Sample Preparation:

  • Cell Culture and Treatment: Grow cells and treat with the PROTAC or vehicle control.

  • Lysis and Protein Extraction: Lyse cells and extract total protein.

  • Reduction, Alkylation, and Digestion: Reduce disulfide bonds, alkylate cysteine residues, and digest proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling (Optional but Recommended for Quantification): Label peptides with isobaric tags (e.g., TMT) or use metabolic labeling (e.g., SILAC) for relative quantification.

  • Peptide Cleanup: Desalt and concentrate the peptide samples.

LC-MS/MS Analysis:

  • Separate peptides by liquid chromatography (LC).

  • Analyze peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.

Data Analysis:

  • Process raw MS data using specialized software to identify and quantify proteins.

  • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.

Conclusion

This compound is a valuable chemical tool for the synthesis of CRBN-recruiting PROTACs. Its application in the development of XD2-149 demonstrates the potential of this linker in creating potent and selective degraders for challenging therapeutic targets like ZFP91. The methodologies and data presented in this guide provide a foundation for researchers to design and evaluate novel PROTACs, contributing to the advancement of targeted protein degradation as a therapeutic modality.

References

The Pivotal Role of Thalidomide-NH-C5-azacyclohexane-N-Boc in PROTAC-mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of the Thalidomide-NH-C5-azacyclohexane-N-Boc moiety as a critical component in the design and development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role within the broader context of targeted protein degradation, focusing on a specific case study to illustrate its application, mechanism of action, and the experimental methodologies used for its evaluation.

Core Concepts: PROTACs and the Role of E3 Ligase Ligands

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional ends.

The thalidomide (B1683933) moiety and its analogs, such as lenalidomide (B1683929) and pomalidomide, are widely utilized as E3 ligase ligands in PROTAC design. They function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4CRBN). This binding event recruits the entire E3 ligase machinery, bringing it into close proximity with the target protein bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy and selectivity of the degrader. The length, rigidity, and composition of the linker, including the incorporation of cyclic structures like piperidine (B6355638) (azacyclohexane), can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC molecule, such as solubility and cell permeability. The use of a Boc (tert-butyloxycarbonyl) protecting group provides a convenient handle for the subsequent conjugation of the target protein ligand.

Case Study: XD2-149, a PROTAC Utilizing this compound

The specific moiety, this compound, serves as a pre-functionalized building block for the synthesis of the PROTAC known as XD2-149 .[1] This PROTAC was designed with the intention of targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key player in cancer cell signaling. The target protein ligand, or "warhead," used in XD2-149 is Napabucasin (B1676941).[1]

Interestingly, while XD2-149 did inhibit STAT3 signaling, it did so without inducing its proteasome-dependent degradation. Instead, proteomic analysis revealed that XD2-149 is a potent degrader of the E3 ubiquitin ligase Zinc Finger Protein 91 (ZFP91) .[2][3] This finding highlights the potential for PROTACs to exhibit unexpected target profiles and underscores the importance of comprehensive proteomic screening in their development.

Quantitative Data for XD2-149

The following tables summarize the key quantitative data reported for the PROTAC XD2-149.

Parameter Cell Line Value Reference
DC₅₀ (ZFP91 Degradation)BxPC-3 (Pancreatic Cancer)80 nM[2]
Dₘₐₓ (ZFP91 Degradation)BxPC-3 (Pancreatic Cancer)>90% (estimated from blot)[4]

Table 1: Degradation Efficacy of XD2-149

Parameter Cell Line Value Reference
IC₅₀ (Cytotoxicity)MIA PaCa-2 (Pancreatic Cancer)~1 µM[4]
IC₅₀ (Cytotoxicity)BxPC-3 (Pancreatic Cancer)0.8 µM[4]

Table 2: Cytotoxicity of XD2-149

Signaling Pathways

The mechanism of action of XD2-149 involves the recruitment of the CRBN E3 ligase to induce the degradation of ZFP91. ZFP91 itself is an E3 ligase and has been implicated in several oncogenic signaling pathways. Its degradation by XD2-149 can therefore have downstream effects on these pathways.

PROTAC_Mechanism cluster_PROTAC PROTAC Action XD2_149 XD2-149 (Napabucasin-Linker-Thalidomide) CRBN CRBN E3 Ligase XD2_149->CRBN binds ZFP91 ZFP91 (POI) XD2_149->ZFP91 binds Ternary_Complex ZFP91-XD2-149-CRBN Ternary Complex CRBN->Ternary_Complex ZFP91->Ternary_Complex Poly_Ub Poly-ubiquitinated ZFP91 Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degrades

Caption: General mechanism of XD2-149-mediated degradation of ZFP91.

ZFP91 is known to be involved in the noncanonical NF-κB pathway, β-catenin signaling, and the regulation of HIF-1α. The degradation of ZFP91 by XD2-149 would be expected to modulate these pathways.

ZFP91_Signaling cluster_pathways ZFP91 Signaling Pathways ZFP91 ZFP91 NFkB Noncanonical NF-κB Pathway ZFP91->NFkB activates beta_catenin β-catenin Signaling ZFP91->beta_catenin activates HIF1a HIF-1α Signaling ZFP91->HIF1a upregulates Tumor_Progression Tumor Progression NFkB->Tumor_Progression beta_catenin->Tumor_Progression HIF1a->Tumor_Progression

Caption: Key signaling pathways involving ZFP91.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative thalidomide-piperidine linker and the final PROTAC, as well as the biological assays used to evaluate its performance. These protocols are based on established methods in the field and those reported for XD2-149 and similar molecules.

Synthesis of a Representative Thalidomide-Piperidine Linker

This protocol describes a general method for the synthesis of a thalidomide derivative with a piperidine-containing linker, which serves as a precursor for the final PROTAC.

Materials:

Procedure:

  • Synthesis of 4-fluoro-thalidomide: To a solution of 4-fluoroisoindoline-1,3-dione in a suitable solvent such as acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride and a base like sodium acetate. Heat the mixture to reflux for several hours. After cooling, the product can be isolated by filtration and purified.

  • Nucleophilic aromatic substitution: In a reaction vessel, dissolve the 4-fluoro-thalidomide and tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate in DMSO. Add DIPEA and heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) overnight.

  • Work-up and purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the Boc-protected thalidomide-linker conjugate.

  • Boc deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) and stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure to yield the final amine-functionalized thalidomide-linker.

Synthesis of XD2-149 (Representative Protocol)

This protocol outlines the final step of conjugating the thalidomide-linker moiety with the napabucasin warhead.

Materials:

  • Amine-functionalized thalidomide-piperidine linker (from section 4.1)

  • Napabucasin carboxylic acid derivative

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., HPLC system)

Procedure:

  • Reaction setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the napabucasin carboxylic acid derivative, HATU, and DIPEA in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide coupling: Add a solution of the amine-functionalized thalidomide-piperidine linker in anhydrous DMF to the reaction mixture.

  • Reaction monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC, XD2-149.

Western Blot for ZFP91 Degradation

This protocol is used to quantify the degradation of the target protein ZFP91 in cells treated with XD2-149.[1]

Materials:

  • BxPC-3 cells

  • XD2-149 stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ZFP91

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell culture and treatment: Seed BxPC-3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of XD2-149 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95 °C for 5 minutes.

  • SDS-PAGE and transfer: Load equal amounts of protein per well and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against ZFP91 overnight at 4 °C. Subsequently, incubate with the primary antibody for the loading control.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. Normalize the ZFP91 band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment (e.g., BxPC-3 with XD2-149) start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-ZFP91, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of XD2-149 on the viability and proliferation of cancer cells.

Materials:

  • MIA PaCa-2 or BxPC-3 cells

  • XD2-149 stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell seeding: Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

  • Compound treatment: Treat the cells with a serial dilution of XD2-149 for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • MTT addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion

The this compound moiety is a valuable building block in the construction of PROTACs, providing a robust E3 ligase-recruiting element with a versatile linker for conjugation to a variety of target protein ligands. The case study of XD2-149 demonstrates its successful application in creating a potent protein degrader, albeit for an unexpected target. This underscores the power of the PROTAC technology in exploring new therapeutic targets and the importance of rigorous experimental validation. The detailed protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of novel PROTAC-based therapeutics.

References

An In-Depth Technical Guide to Thalidomide-NH-C5-azacyclohexane-N-Boc: A Key E3 Ligase Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation

The field of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition of protein function to the targeted degradation of disease-causing proteins. This approach, known as targeted protein degradation (TPD), utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins. At the heart of this technology are heterobifunctional molecules called Proteolysis Targeting Chimeras (PROTACs). PROTACs consist of two key moieties: a ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.

Thalidomide (B1683933) and its derivatives have emerged as pivotal E3 ligase ligands, specifically targeting the Cereblon (CRBN) substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This guide focuses on a specific thalidomide-based E3 ligase ligand-linker conjugate, Thalidomide-NH-C5-azacyclohexane-N-Boc , providing a comprehensive overview of its function, synthesis, and application in the development of novel PROTACs.

Core Function: Hijacking the Cereblon E3 Ligase Complex

This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety of this conjugate binds to Cereblon (CRBN), a key protein in the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[2] This binding event effectively "hijacks" the E3 ligase machinery. Once the PROTAC, incorporating this ligand, forms a ternary complex with both the target protein and CRBN, the E3 ligase is brought into close proximity with the target. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[1]

The azacyclohexane-N-Boc linker component provides a versatile attachment point for a ligand targeting a specific protein of interest, enabling the creation of a bifunctional PROTAC molecule. The length and chemical nature of this linker are critical for optimal ternary complex formation and subsequent degradation efficiency.

Quantitative Data: Performance Metrics in Targeted Degradation

CompoundDissociation Constant (Kd) to DDB1-CRBN
Thalidomide~250 nM[4]
Lenalidomide~178 nM[4]
Pomalidomide~157 nM[4]

This compound has been utilized in the synthesis of the PROTAC XD2-149 . This napabucasin-based PROTAC has been shown to effectively degrade the E3 ubiquitin-protein ligase ZFP91.

PROTACTarget ProteinCell LineDC50 (Degradation Concentration 50%)
XD2-149ZFP91BxPC-380 nM

Experimental Protocols

General Synthesis of Thalidomide-Based PROTAC Linkers

The synthesis of thalidomide-linker conjugates like this compound generally involves the modification of the thalidomide core, often starting from 4-aminothalidomide. A plausible synthetic route involves the coupling of a functionalized thalidomide with the linker moiety.

Materials:

  • 4-aminothalidomide

  • A suitable azacyclohexane linker precursor with a protected amine (e.g., Boc-protected) and a reactive group for coupling (e.g., a carboxylic acid or an alkyl halide)

  • Peptide coupling reagents (e.g., HATU, HOBt) or reagents for nucleophilic substitution

  • Appropriate solvents (e.g., DMF, DCM)

  • Reagents for Boc-deprotection (e.g., TFA)

General Procedure (Amide Coupling Example):

  • Activation: Dissolve the carboxylic acid-functionalized linker precursor in an anhydrous solvent such as DMF. Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir at room temperature.

  • Coupling: To the activated linker, add a solution of 4-aminothalidomide in DMF. Allow the reaction to proceed until completion, monitoring by an appropriate method (e.g., LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified using column chromatography.

  • Deprotection (if necessary): The Boc-protecting group on the azacyclohexane nitrogen can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) to yield the free amine, ready for conjugation to a target protein ligand.

Western Blotting Protocol for Assessing PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest (e.g., XD2-149) and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

Visualizations: Signaling Pathways and Workflows

PROTAC_Mechanism cluster_system Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Thalidomide-Linker-Target Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN Cereblon (CRBN) PROTAC->CRBN Recruits Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of Ub Ubiquitin CRL4->Ub Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades into

Caption: Mechanism of Action for a PROTAC utilizing a thalidomide-based ligand.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Treatment (PROTAC & Vehicle) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Analysis F->G

Caption: Experimental workflow for assessing PROTAC-induced protein degradation.

Conclusion

This compound represents a valuable chemical tool for researchers engaged in the design and synthesis of novel PROTACs. Its ability to effectively recruit the Cereblon E3 ligase makes it a cornerstone for the development of therapeutics aimed at degrading a wide array of disease-relevant proteins. This guide provides the foundational knowledge, quantitative context, and experimental frameworks necessary for the successful application of this and similar E3 ligase ligands in the rapidly advancing field of targeted protein degradation.

References

An In-depth Technical Guide to the Discovery and Optimization of Thalidomide-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins. Central to this technology is the heterobifunctional molecule itself, composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The discovery that thalidomide (B1683933) and its derivatives (immunomodulatory drugs or IMiDs) recruit the Cereblon (CRBN) E3 ligase complex was a pivotal moment, providing a readily available, potent, and well-characterized E3 ligase handle for PROTAC design.[1][2][3] This guide delves into the core principles of the linker, a component that has evolved from a simple tether to a critical determinant of PROTAC efficacy and selectivity.

The PROTAC Mechanism: A Symphony of Induced Proximity

Thalidomide-based PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a molecular bridge, inducing the formation of a ternary complex between the target POI and the CRBN E3 ligase.[4][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[6]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary Binds PROTAC Thalidomide-based PROTAC PROTAC->Ternary CRBN CRBN E3 Ligase Complex CRBN->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

The Linker: A Critical Modulator of Activity

Initial PROTAC design viewed the linker as a passive spacer. However, extensive research has revealed its profound impact on nearly every aspect of PROTAC function. The linker's composition, length, rigidity, and attachment points to the two ligands are critical parameters that must be empirically optimized.[7][8] An improperly designed linker can lead to steric clashes that prevent ternary complex formation, while an overly long or flexible linker can result in an entropically unfavorable state, both of which diminish degradation efficiency.[8][9]

The relationship between linker properties and degradation efficacy is complex and non-linear, often exhibiting a "hook effect."[10][11] At very high concentrations, the PROTAC can form binary complexes with either the POI or CRBN independently, reducing the concentration of the productive ternary complex and thus decreasing degradation.[11] The optimal linker facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and cooperativity.[10][12]

Linker_SAR Linker Structure-Activity Relationship (SAR) cluster_input Linker Properties cluster_output PROTAC Performance Length Length Ternary Ternary Complex Stability & Cooperativity Length->Ternary Composition Composition (PEG, Alkyl, etc.) Composition->Ternary Permeability Cell Permeability & Solubility Composition->Permeability Rigidity Rigidity (Alkyne, Piperazine) Rigidity->Ternary Rigidity->Permeability Attachment Attachment Point Attachment->Ternary Selectivity Selectivity & Off-Targets Attachment->Selectivity Efficacy Degradation Efficacy (DC50, Dmax) Ternary->Efficacy Ternary->Selectivity Permeability->Efficacy

Caption: Logical relationships between linker properties and PROTAC performance.

Quantitative Analysis of Linker Optimization

Systematic optimization of the linker is crucial for developing potent and selective degraders. This often involves synthesizing a library of PROTACs with varied linker lengths and compositions and evaluating their performance.[7][13] The data below illustrates a typical structure-activity relationship study for a series of CRBN-based PROTACs targeting Bruton's tyrosine kinase (BTK), where linker length is varied.

Table 1: Impact of Linker Length on BTK Degradation Data is representative and compiled for illustrative purposes based on principles from published studies.

PROTAC IDLinker TypeLinker Length (atoms)BTK Binding (IC50, nM)CRBN Binding (IC50, nM)Ternary Complex (Kd, nM)Degradation (DC50, nM)Max Degradation (Dmax, %)
BTK-1 PEG105.2150>1000>1000<10
BTK-2 PEG135.51452508575
BTK-3 PEG165.1155457.2 >95
BTK-4 PEG194.9160902590
BTK-5 PEG225.314831015060
BTK-6 Alkyl166.0170651592

As shown, a linker of 16 atoms (BTK-3) provided the optimal geometry for stable ternary complex formation, leading to the most potent degradation (DC50 = 7.2 nM).[14] Shorter or longer linkers resulted in significantly reduced efficacy, highlighting the precise spatial requirements for efficient ubiquitination.

Experimental Design and Protocols

The development of a thalidomide-based PROTAC follows an iterative cycle of design, synthesis, and biological evaluation.[15]

Experimental_Workflow Start Identify POI Ligand & Thalidomide Analog Design Design Linker Library (Vary Length, Composition) Start->Design Synth Synthesize PROTAC Library Design->Synth Biochem Biochemical Assays (Binary & Ternary Binding) Synth->Biochem Cellular Cell-Based Assays (Degradation, Viability) Biochem->Cellular SAR Analyze SAR Data Cellular->SAR SAR->Design Iterate & Refine Optimize Optimized PROTAC Lead SAR->Optimize Select Lead

Caption: A typical experimental workflow for PROTAC linker optimization.

Protocol 1: Western Blot for Protein Degradation

  • Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[16]

  • Methodology:

    • Cell Treatment: Plate cells (e.g., MCF-7, K562) and treat with a concentration range of the PROTAC for a specified time (e.g., 12-24 hours).[17] Include a vehicle control (e.g., DMSO).

    • Lysis: Wash cells with PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Antibody Incubation: Incubate with a primary antibody specific to the POI and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify band intensity using densitometry software. Normalize POI levels to the loading control and calculate DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (AlphaLISA)

  • Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[18]

  • Methodology:

    • Reagents: Use purified recombinant POI (e.g., His-tagged) and CRBN/DDB1 complex (e.g., Biotinylated). Utilize AlphaLISA acceptor beads coated with an anti-tag antibody (e.g., anti-His) and streptavidin-coated donor beads.

    • Reaction Setup: In a 384-well plate, combine the POI, CRBN complex, and a serial dilution of the PROTAC in assay buffer.

    • Bead Addition: Add the acceptor beads and incubate to allow binding to the POI. Then, add the donor beads, which will bind to the biotinylated CRBN.

    • Incubation: Incubate the plate in the dark for 1-2 hours to allow for ternary complex formation and bead proximity.

    • Reading: Read the plate on an AlphaScreen-capable plate reader. A signal is generated when donor and acceptor beads are brought into proximity (<200 nm) by the formation of the ternary complex.

    • Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

Conclusion

The linker is a multifaceted and decisive component in the design of thalidomide-based PROTACs. Its optimization is a complex, often empirical process that is essential for achieving potent, selective, and bioavailable protein degraders.[7][16] While early efforts relied on extensive screening of alkyl and PEG linkers, the field is now exploring more rigid and conformationally constrained linkers to improve ternary complex pre-organization and reduce entropic penalties.[9] A thorough understanding of the interplay between linker properties and the biophysics of ternary complex formation, guided by the systematic application of the experimental protocols outlined here, is paramount for the successful development of the next generation of targeted protein degradation therapeutics.

References

In-Depth Technical Guide: Thalidomide-NH-C5-azacyclohexane-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2710222-09-4

This technical guide provides a comprehensive overview of Thalidomide-NH-C5-azacyclohexane-N-Boc, an E3 ligase ligand-linker conjugate critical in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a foundational component for synthesizing targeted protein degraders, a novel class of therapeutics.

Introduction

This compound is a synthetic chemical compound that incorporates the thalidomide (B1683933) scaffold, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. The azacyclohexane linker with a Boc-protected amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest. This bifunctional nature allows for the creation of PROTACs, which are designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

The primary documented application of this compound is in the synthesis of XD2-149, a PROTAC designed based on the structure of Napabucasin.[1][2][3] While initially intended to target STAT3, experimental evidence revealed that XD2-149 effectively degrades the E3 ubiquitin-protein ligase ZFP91.[1][2][3]

Physicochemical Properties

PropertyValueSource
CAS Number 2710222-09-4Internal Knowledge
Molecular Formula C24H30N4O6Inferred from structure
Molecular Weight 470.52 g/mol Inferred from structure
Appearance Solid[4]
Solubility Soluble in DMSO[5][6]
Storage Store at -20°C[4]

Synthesis Protocol

While the specific synthesis protocol for this compound is not explicitly detailed in the primary literature, a plausible synthetic route can be inferred from established methods for creating similar thalidomide-based linkers. The general approach involves the functionalization of a thalidomide derivative. A representative, generalized protocol is provided below.

General Synthesis of Thalidomide-Based Linkers:

A common strategy involves the nucleophilic aromatic substitution reaction on a halogenated thalidomide derivative or the alkylation of a hydroxythalidomide intermediate. For the synthesis of a C5-azacyclohexane linked thalidomide, one could envision a multi-step process starting from a commercially available thalidomide precursor.

Note: The following is a generalized, hypothetical protocol and would require optimization.

  • Preparation of an N-protected azacyclohexane linker: A commercially available amino-azacyclohexane would be protected with a Boc group.

  • Functionalization of Thalidomide: A thalidomide derivative with a suitable leaving group (e.g., a halogen at the 4-position of the phthalimide (B116566) ring) would be reacted with the protected linker.

  • Reaction Conditions: The reaction would likely be carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) at an elevated temperature.

  • Purification: The final product would be purified using standard chromatographic techniques, such as silica (B1680970) gel column chromatography.

Application in PROTAC Synthesis: The Case of XD2-149

The primary utility of this compound is demonstrated in its use as a key intermediate in the synthesis of the PROTAC molecule, XD2-149. The synthesis involves the deprotection of the Boc group to liberate the amine, which is then coupled to a Napabucasin-derived carboxylic acid.

Experimental Protocol for XD2-149 Synthesis

The following protocol is adapted from the supplementary information of the primary research article by Hanafi et al. (2021).[1]

  • Boc Deprotection: The Boc-protected Thalidomide-NH-C5-azacyclohexane linker is treated with an acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to remove the Boc protecting group and expose the secondary amine.

  • Amide Coupling: The resulting amine is then coupled with a Napabucasin-derived carboxylic acid using standard peptide coupling reagents. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA in a solvent like DMF.

  • Reaction Monitoring and Purification: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up, and the crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC, XD2-149.

Biological Activity and Signaling Pathways

This compound itself is not biologically active in the traditional sense. Its function is to act as a molecular scaffold. The biological activity arises from the final PROTAC molecule it helps to create. In the case of XD2-149, the molecule was found to induce the degradation of the E3 ligase ZFP91.[1][2][3]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC like XD2-149 is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (ZFP91 in the case of XD2-149) and the E3 ubiquitin ligase (CRBN, recruited by the thalidomide moiety). This forms a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex PROTAC XD2-149 (PROTAC) Target ZFP91 (Target Protein) PROTAC->Target Binds E3_Ligase CRBN (E3 Ligase) PROTAC->E3_Ligase Recruits Target_PROTAC_E3 ZFP91-XD2-149-CRBN Ub Ubiquitin Ub->Target_PROTAC_E3 Ubiquitination Proteasome Proteasome Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation Target_PROTAC_E3->Proteasome Recognition Experimental_Workflow start Synthesize PROTAC (e.g., XD2-149) cell_culture Cell Culture (e.g., Pancreatic Cancer Cells) start->cell_culture treatment Treat cells with PROTAC at various concentrations cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) treatment->cytotoxicity western_blot Western Blot Analysis (Target Protein Levels) lysis->western_blot proteomics Proteomics Analysis (Global Protein Changes) lysis->proteomics data_analysis Data Analysis and Determination of DC50/IC50 western_blot->data_analysis proteomics->data_analysis cytotoxicity->data_analysis end Conclusion on PROTAC Efficacy and Specificity data_analysis->end

References

Technical Guidance: Molecular Weight Determination of Thalidomide-NH-C5-azacyclohexane-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis and calculation of the molecular weight for the compound designated as Thalidomide-NH-C5-azacyclohexane-N-Boc. This molecule is identified as an E3 Ligase Ligand-Linker Conjugate, often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Structural Interpretation

The nomenclature "this compound" suggests a modular structure comprising three primary components: a thalidomide-based moiety, a C5 linker, and a Boc-protected azacyclohexane (piperidine) ring. Based on common synthetic strategies for PROTACs and related molecules, the most chemically sound interpretation of this name is a pomalidomide (B1683931) core (4-aminothalidomide) where the amino group is attached to a 5-carbon alkyl chain, which in turn is connected to a piperidine (B6355638) ring protected at its nitrogen atom with a tert-butyloxycarbonyl (Boc) group.

The linkage is therefore interpreted as the 4-amino group of the thalidomide (B1683933) derivative (pomalidomide) connected to a pentyl group, which is then attached to the piperidine ring.

Molecular Formula and Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule's empirical formula. The process involves breaking down the molecule into its constituent fragments and calculating their respective molecular formulas and weights.

Table 1: Molecular Weights of Constituent Fragments

FragmentMolecular FormulaMolecular Weight ( g/mol )
Pomalidomide CoreC₁₃H₁₁N₃O₄273.24[1][2][3][4][5]
Pentyl Linker (-C₅H₁₀-)C₅H₁₀70.13
N-Boc-piperidineC₁₀H₁₉NO₂185.26[6][7][8]

To form the final conjugate, a hydrogen atom is removed from the 4-amino group of pomalidomide and from the piperidine ring to form the connecting bonds. This results in the final molecular formula.

Table 2: Final Molecular Weight Calculation

DescriptionValue
Final Molecular FormulaC₃₀H₄₃N₅O₇
Calculated Molecular Weight 569.69 g/mol [9]

Computational Protocol

The molecular weight was determined using the following computational steps:

  • Structural Elucidation: The chemical name "this compound" was deconstructed into its fundamental chemical moieties.

  • Fragment Formula Determination: The molecular formula for each component (pomalidomide, C5 linker, N-Boc-piperidine) was determined from established chemical databases.

  • Assembly and Final Formula: The fragments were computationally assembled based on the most plausible chemical linkages, and the final molecular formula was derived by accounting for the loss of hydrogen atoms at the points of connection.

  • Molecular Weight Summation: The molecular weight was calculated by summing the IUPAC-standard atomic weights of each atom in the final molecular formula (C₃₀H₄₃N₅O₇).

Visualizations

The following diagrams illustrate the logical breakdown of the molecule and the workflow used for the molecular weight calculation.

A This compound (C₃₀H₄₃N₅O₇) B Pomalidomide Core (C₁₃H₁₁N₃O₄) A->B C C5 Alkyl Linker (C₅H₁₀) A->C D N-Boc-piperidine (C₁₀H₁₉NO₂) A->D

Caption: Hierarchical breakdown of the target molecule into its core components.

step1 Deconstruct Chemical Name step2 Determine Molecular Formula of Fragments step1->step2 step3 Assemble Fragments & Derive Final Formula step2->step3 step4 Sum Atomic Weights of Final Formula step3->step4 result Final Molecular Weight (569.69 g/mol) step4->result

Caption: Workflow for the calculation of the molecular weight.

References

Introduction to Thalidomide-NH-C5-azacyclohexane-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Thalidomide-NH-C5-azacyclohexane-N-Boc

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility of this compound, a molecule of significant interest in the field of targeted protein degradation. Given the absence of publicly available quantitative solubility data for this specific E3 ligase ligand-linker conjugate, this document synthesizes information on the solubility of its constituent parts: the parent thalidomide (B1683933) molecule, N-alkyl analogs, and the physicochemical impact of the linker and protecting group. Furthermore, it details standard experimental protocols for solubility determination and provides visual representations of key concepts and workflows.

This compound is an E3 ligase ligand-linker conjugate.[1] Such molecules are critical components of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The solubility of a PROTAC and its intermediates is a crucial physicochemical parameter that influences its biological activity, formulation, and overall drug-like properties.[3]

The structure of this compound can be deconstructed into three key components:

  • Thalidomide: The E3 ligase-binding moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

  • -NH-C5-azacyclohexane- linker: A linker composed of a five-carbon alkyl chain and a piperidine (B6355638) (azacyclohexane) ring. Linkers play a critical role in the potency and physicochemical properties of PROTACs.[4]

  • -N-Boc: A tert-Butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.

Predicted Solubility Profile

The overall solubility of this compound will be a composite of the properties of its individual components.

  • Thalidomide Core: Thalidomide itself is sparingly soluble in aqueous solutions.[5][6] Its low aqueous solubility can limit its oral absorption.[7]

  • Alkyl Chain (-C5-): Increasing the length of an alkyl chain generally decreases aqueous solubility.[8][9] This is due to the increased hydrophobicity of the molecule.

  • Piperidine Ring (azacyclohexane): The piperidine moiety is a saturated heterocycle. While piperidine itself is highly soluble in water, its incorporation into a larger, more complex molecule will have a nuanced effect.[10] Piperidine groups are sometimes included in PROTAC linkers to enhance water solubility and metabolic stability.[2]

  • N-Boc Group: The Boc protecting group is bulky and lipophilic, which generally leads to a decrease in aqueous solubility.

Considering these factors, this compound is predicted to have low aqueous solubility.

Quantitative Solubility Data of Thalidomide and Analogs

While specific data for the target molecule is unavailable, the following tables summarize the known solubility of thalidomide and its N-alkyl analogs, providing a baseline for understanding its solubility characteristics.

Table 1: Solubility of Thalidomide in Various Solvents

SolventSolubilityReference
Water<0.1 g/100 mL at 22 ºC[6]
Aqueous Solution50 µg/mL[5]
DMSO~12 mg/mL[11]
Dimethyl Formamide~12 mg/mL[11]
1:8 DMSO:PBS (pH 7.2)~0.11 mg/mL[11]

Table 2: Aqueous Solubility of N-Alkyl Analogs of Thalidomide

CompoundAqueous Solubility Relative to ThalidomideReference
N-Methyl Thalidomide~6-fold higher[8][9]
N-Propyl ThalidomideDecreased compared to N-methyl[12]
N-Pentyl ThalidomideDecreased exponentially with chain length[8][9]

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility of this compound, several standard experimental methods can be employed. These methods are broadly categorized into kinetic and thermodynamic solubility assays.[13][14]

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[15][16]

Protocol:

  • Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).[15]

  • Equilibration: The vial is sealed and agitated in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[17][18]

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.[19][20]

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[17][21] A calibration curve is generated using standard solutions of known concentrations to quantify the solubility.

Kinetic Solubility (High-Throughput Methods)

Kinetic solubility assays are widely used in early drug discovery for rapid screening of large numbers of compounds.[22][23][24] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[13]

This method measures the light scattering caused by insoluble particles (precipitate) in a solution.[25]

Protocol:

  • Stock Solution: A concentrated stock solution of the compound is prepared in DMSO.[22]

  • Serial Dilution: The DMSO stock solution is added to a microtiter plate, and serial dilutions are made with the aqueous buffer.[23]

  • Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.[22]

  • Measurement: A nephelometer is used to measure the light scattering in each well. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[22][26]

This method directly measures the concentration of the dissolved compound after precipitation.

Protocol:

  • Sample Preparation: Similar to nephelometry, a DMSO stock solution is added to an aqueous buffer in a microtiter plate.

  • Incubation: The plate is incubated to allow for precipitation.

  • Filtration: The samples are filtered to remove any precipitate.

  • Quantification: The concentration of the compound in the filtrate is determined by HPLC-UV analysis.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_1 Cellular Machinery PROTAC Thalidomide-Linker-Warhead POI Protein of Interest (POI) PROTAC->POI binds to E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 binds to Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin

Caption: General mechanism of action for a PROTAC molecule.

Thermodynamic Solubility Workflow (Shake-Flask)

Shake_Flask_Workflow start Start add_excess Add excess solid to buffer start->add_excess agitate Agitate for 24-72h at constant temp. add_excess->agitate separate Phase Separation (Filtration/Centrifugation) agitate->separate quantify Quantify concentration by HPLC separate->quantify end End: Thermodynamic Solubility Value quantify->end

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic vs. Thermodynamic Solubility

Solubility_Types Solubility Solubility Measurement Kinetic Kinetic Solubility (Precipitation from DMSO stock) Solubility->Kinetic Thermo Thermodynamic Solubility (Equilibrium with solid) Solubility->Thermo Kinetic_Info • High Throughput • Early Discovery Screening • Often overestimates solubility Kinetic->Kinetic_Info Thermo_Info • 'Gold Standard' • Pre-formulation/Development • Represents true equilibrium Thermo->Thermo_Info

Caption: Relationship between kinetic and thermodynamic solubility.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using Thalidomide-NH-C5-azacyclohexane-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Thalidomide-NH-C5-azacyclohexane-N-Boc in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This key building block incorporates the Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), connected to a Boc-protected azacyclohexane linker, facilitating the conjugation to a protein of interest (POI) ligand.

Introduction to PROTAC Technology and the Role of this compound

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins. They consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (PROTAC-POI-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound serves as a crucial component for constructing CRBN-recruiting PROTACs. The thalidomide moiety ensures the recruitment of the CRBN E3 ligase, while the C5-azacyclohexane linker provides a versatile and structurally defined spacer. The terminal tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, two-step synthetic strategy, enabling the selective coupling of the deprotected amine to a desired POI ligand.

Signaling Pathway: CRBN-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a thalidomide-based linker. The PROTAC facilitates the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

PROTAC_Mechanism Mechanism of CRBN-Mediated Protein Degradation PROTAC PROTAC (Thalidomide-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase Complex PROTAC->CRBN Recruits Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex CRBN->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Workflow PROTAC Synthesis and Evaluation Workflow Start This compound Deprotection Boc Deprotection (Protocol 1) Start->Deprotection Deprotected_Linker Thalidomide-NH-C5-azacyclohexane-NH2 Deprotection->Deprotected_Linker Coupling Amide Coupling (Protocol 2) Deprotected_Linker->Coupling POI_Ligand POI Ligand-COOH POI_Ligand->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification HPLC Purification Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization Characterization (LC-MS, NMR) Pure_PROTAC->Characterization Western_Blot Western Blot for Protein Degradation Pure_PROTAC->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Application Notes and Protocols for the Conjugation of Thalidomide-NH-C5-azacyclohexane-N-Boc to a Protein of Interest

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The conjugation of small molecules to proteins is a cornerstone of modern drug discovery and chemical biology, enabling the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Thalidomide (B1683933) and its derivatives are frequently employed as E3 ligase ligands in the design of PROTACs. This document provides a detailed protocol for the conjugation of a Boc-protected thalidomide derivative, Thalidomide-NH-C5-azacyclohexane-N-Boc, to a protein of interest.

The strategy involves a two-step process:

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a reactive secondary amine on the azacyclohexane moiety.

  • Conjugation: Covalent linkage of the deprotected thalidomide derivative to the protein of interest via primary amine residues (lysines) using a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.

This protocol is designed to be a comprehensive guide, offering step-by-step instructions, quantitative data, and methods for the characterization of the final protein-ligand conjugate.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the piperidine (B6355638) nitrogen to yield the reactive secondary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Round bottom flask

  • Stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of starting material) in a round bottom flask with a stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the solution (e.g., 10 mL of TFA for 10 mL of DCM).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine to neutralize any remaining acid and remove salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected Thalidomide-NH-C5-azacyclohexane (referred to as "deprotected thalidomide linker"). The product is typically obtained as a TFA salt and can be used directly in the next step or after neutralization.

Protocol 2: Two-Step Conjugation to Protein of Interest

This protocol utilizes a homobifunctional NHS ester crosslinker in a two-step manner to first activate the deprotected thalidomide linker, which is then conjugated to the protein. This method offers better control over the reaction and minimizes protein-protein crosslinking.

Materials:

  • Deprotected thalidomide linker (from Protocol 1)

  • Protein of interest in a non-amine-containing buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Homobifunctional NHS ester crosslinker (e.g., Disuccinimidyl suberate (B1241622) (DSS) or Bis(sulfosuccinimidyl) suberate (BS3))

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Size-Exclusion Chromatography (SEC) system for purification

  • Reaction tubes

Step 2a: Activation of the Deprotected Thalidomide Linker

  • Immediately before use, prepare a stock solution of the NHS ester crosslinker (e.g., 25 mM DSS in anhydrous DMF).

  • Dissolve the deprotected thalidomide linker in anhydrous DMF or DMSO.

  • In a reaction tube, combine the deprotected thalidomide linker and the NHS ester crosslinker at a molar ratio of 10:1 to favor the formation of a mono-adduct.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • The resulting solution contains the "activated thalidomide linker" and should be used immediately in the next step. It is advisable to purify the activated linker at this stage via HPLC to remove excess unreacted components for more precise control over the subsequent conjugation.

Step 2b: Conjugation to the Protein of Interest

  • Ensure the protein of interest is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.

  • Add the activated thalidomide linker solution to the protein solution. A starting point for the molar ratio of activated linker to protein is 20:1. This ratio should be optimized for the specific protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purify the protein-thalidomide conjugate from excess linker and byproducts using Size-Exclusion Chromatography (SEC).

Protocol 3: Characterization of the Protein-Thalidomide Conjugate

3.1: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy The Degree of Labeling (DOL), or the average number of thalidomide molecules per protein, can be estimated if the thalidomide linker has a distinct UV absorbance from the protein.

  • Measure the UV-Vis spectrum of the purified conjugate.

  • Record the absorbance at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the thalidomide derivative (Aₘₐₓ).

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the linker at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Where CF (Correction Factor) = A₂₈₀ of linker / Aₘₐₓ of linker, and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the conjugated linker:

    • Linker Concentration (M) = Aₘₐₓ / ε_linker

    • Where ε_linker is the molar extinction coefficient of the thalidomide linker at its Aₘₐₓ.

  • Calculate the DOL:

    • DOL = Linker Concentration / Protein Concentration

3.2: Confirmation of Conjugation by Mass Spectrometry

  • Analyze the purified protein-thalidomide conjugate and the unconjugated protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • The mass spectrum of the conjugate will show a mass shift corresponding to the addition of one or more thalidomide-linker molecules compared to the unconjugated protein. The distribution of peaks can provide information on the heterogeneity of the conjugate.

Data Presentation

Table 1: Summary of Quantitative Parameters for Protein Conjugation

ParameterProtocol 1: Boc DeprotectionProtocol 2a: Linker ActivationProtocol 2b: Protein Conjugation
Solvent Anhydrous Dichloromethane (DCM)Anhydrous DMF or DMSOAmine-free buffer (e.g., PBS, pH 7.2-8.0)
Key Reagents Trifluoroacetic acid (TFA)Deprotected thalidomide linker, NHS ester crosslinker (e.g., DSS)Protein of Interest, Activated thalidomide linker
Molar Ratios N/ADeprotected linker : Crosslinker = 10:1Activated linker : Protein = 5:1 to 50:1 (start with 20:1)
Temperature 0°C to Room TemperatureRoom TemperatureRoom Temperature or 4°C
Incubation Time 1 - 2 hours30 - 60 minutes2 hours (RT) or overnight (4°C)
Quenching Agent Saturated NaHCO₃ (workup)N/A1 M Tris-HCl or 1 M Glycine

Visualizations

experimental_workflow Experimental Workflow for Protein-Thalidomide Conjugation cluster_ligand_prep Ligand Preparation cluster_conjugation Conjugation cluster_downstream Purification & Analysis boc_thalidomide Thalidomide-NH-C5- azacyclohexane-N-Boc deprotection Boc Deprotection (TFA in DCM) boc_thalidomide->deprotection deprotected_linker Deprotected Thalidomide Linker deprotection->deprotected_linker activation Linker Activation deprotected_linker->activation protein Protein of Interest (in PBS) conjugation_reaction Conjugation Reaction protein->conjugation_reaction crosslinker Homobifunctional NHS Ester Crosslinker (e.g., DSS) crosslinker->activation activation->conjugation_reaction quenching Quenching (Tris or Glycine) conjugation_reaction->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification final_product Protein-Thalidomide Conjugate purification->final_product characterization Characterization (UV-Vis, Mass Spec) final_product->characterization

Caption: Workflow for the conjugation of a thalidomide derivative to a protein.

signaling_pathway Chemical Pathway of Conjugation cluster_protein Protein of Interest cluster_linker Linker System cluster_conjugate Final Conjugate protein Protein-NH2 (Lysine Residue) conjugate Protein-NH-CO-Linker-Thalidomide protein->conjugate + Activated Linker deprotected_linker Deprotected Thalidomide Linker (Secondary Amine) activated_linker Activated Thalidomide Linker (Thalidomide-Linker-COO-NHS) deprotected_linker->activated_linker + DSS (1:1 reaction) dss DSS Crosslinker (NHS-OOC-(CH2)6-COO-NHS) dss->activated_linker activated_linker->conjugate

Caption: Chemical reaction pathway for protein-thalidomide conjugation.

Revolutionizing Targeted Protein Degradation: Application Notes and Protocols for a Novel Thalidomide-Based PROTAC Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – In the rapidly advancing field of targeted protein degradation (TPD), a novel E3 ligase ligand-linker conjugate, Thalidomide-NH-C5-azacyclohexane-N-Boc, is now available for the synthesis of advanced Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new protein degraders.

Introduction

This compound is a key building block for constructing PROTACs that leverage the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein knockdown.[1][2] This molecule incorporates the thalidomide (B1683933) moiety, which binds to CRBN, connected to a C5 azacyclohexane linker with a Boc-protected amine, ready for conjugation to a target protein ligand.[3] A notable example of a PROTAC synthesized using this conjugate is XD2-149. While initially designed to target STAT3, comprehensive proteomic analysis revealed that XD2-149 is a potent degrader of the E3 ubiquitin-protein ligase ZFP91.[4][5] This unexpected finding underscores the importance of thorough characterization of novel PROTACs and opens new avenues for targeting ZFP91-mediated signaling pathways.

ZFP91 is an oncogenic protein implicated in the noncanonical NF-κB signaling pathway and the upregulation of HIF-1α.[6] By inducing the degradation of ZFP91, PROTACs derived from this compound offer a promising strategy for therapeutic intervention in cancers where ZFP91 is overexpressed.

Mechanism of Action

The PROTAC, synthesized from this compound and a target protein ligand, acts as a molecular bridge to induce the proximity of the target protein to the CRBN E3 ligase complex. This induced ternary complex formation facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Binds Target Protein (ZFP91) Target Protein (ZFP91) Target Protein (ZFP91)->Ternary Complex Binds CRBN E3 Ligase CRBN E3 Ligase CRBN E3 Ligase->Ternary Complex Binds Poly-Ub Target Poly-Ub Target Protein Ternary Complex->Poly-Ub Target Ubiquitination Ub Ub Ub->Ternary Complex Proteasome Proteasome Poly-Ub Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Mechanism of PROTAC-induced protein degradation.

Quantitative Data Summary

The efficacy of a PROTAC is determined by its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) for cell viability. The following tables provide a template for summarizing quantitative data for a PROTAC derived from this compound targeting ZFP91.

Table 1: Degradation Potency of ZFP91-targeting PROTAC (e.g., XD2-149)

Cell LineCancer TypeDC50 (nM)Dmax (%)Treatment Time (h)
BxPC-3Pancreatic CancerValueValue16
MIA PaCa-2Pancreatic CancerValueValue24
OtherSpecifyValueValueSpecify

Table 2: Anti-proliferative Activity of ZFP91-targeting PROTAC (e.g., XD2-149)

Cell LineCancer TypeIC50 (µM)Treatment Time (h)
BxPC-3Pancreatic CancerValue72
MIA PaCa-2Pancreatic CancerValue72
OtherSpecifyValueSpecify

Experimental Protocols

The following protocols provide a framework for the experimental evaluation of PROTACs synthesized from this compound.

cluster_1 Experimental Workflow Start Start: Synthesize PROTAC Cell_Culture 1. Cell Culture (e.g., BxPC-3, MIA PaCa-2) Start->Cell_Culture PROTAC_Treatment 2. PROTAC Treatment (Dose-response & Time-course) Cell_Culture->PROTAC_Treatment Western_Blot 3a. Western Blot (ZFP91 Degradation, DC50) PROTAC_Treatment->Western_Blot Cell_Viability 3b. Cell Viability Assay (CellTiter-Glo, IC50) PROTAC_Treatment->Cell_Viability Apoptosis_Assay 3c. Apoptosis Assay (Annexin V Staining) PROTAC_Treatment->Apoptosis_Assay Proteomics 4. Off-Target Analysis (Quantitative Proteomics) PROTAC_Treatment->Proteomics Optional Data_Analysis 5. Data Analysis & Interpretation Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Proteomics->Data_Analysis End End: Characterized PROTAC Data_Analysis->End

General experimental workflow for PROTAC characterization.

Protocol 1: Western Blot for ZFP91 Degradation

This protocol is to determine the dose-response and time-course of ZFP91 degradation induced by the PROTAC.

Materials:

  • BxPC-3 or other suitable pancreatic cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132 or Carfilzomib)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ZFP91, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment:

    • Dose-Response: Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16 or 24 hours).[7]

    • Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., the approximate DC50 value) for various durations (e.g., 2, 4, 8, 16, 24 hours).

    • Controls: Include a vehicle-treated control and a negative control PROTAC if available. For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 1 µM carfilzomib (B1684676) for 1 hour) before adding the PROTAC.[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and detect with ECL substrate.

  • Data Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of ZFP91 remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[8]

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP levels, an indicator of metabolically active cells.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate (e.g., 5,000-10,000 cells/well) and incubate overnight.[9]

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.[10]

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the PROTAC for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend cells in 1X Binding Buffer.[11]

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[11]

    • Add 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 4: Quantitative Proteomics for Off-Target Analysis

This protocol outlines a workflow for identifying off-target effects of the PROTAC using quantitative mass spectrometry.

Materials:

  • High-resolution mass spectrometer coupled to a liquid chromatography system

  • Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide labeling (e.g., TMT or iTRAQ)

  • Proteomics data analysis software (e.g., MaxQuant, Spectronaut)

Procedure:

  • Cell Culture and Treatment: Treat cells with the PROTAC at a concentration around the DC50 value. Use a shorter treatment time (e.g., < 6 hours) to prioritize direct targets. Include a vehicle control and a negative control PROTAC.[12]

  • Sample Preparation:

    • Lyse cells and quantify protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides.

    • Label peptides from different conditions with isobaric tags for multiplexed analysis.[13]

  • LC-MS/MS Analysis: Analyze the labeled peptide samples by LC-MS/MS.

  • Data Analysis:

    • Process the raw MS data to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.

  • Validation: Validate potential off-targets using orthogonal methods like Western blotting.

Signaling Pathway

ZFP91 is an atypical E3 ubiquitin ligase that plays a crucial role in the noncanonical NF-κB signaling pathway by stabilizing and activating NF-κB-inducing kinase (NIK).[6] This leads to the activation of the NF-κB pathway and the expression of its target genes. Additionally, ZFP91 can upregulate Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular response to hypoxia and cancer progression.[6] Degradation of ZFP91 by a PROTAC is therefore expected to downregulate these oncogenic pathways.

cluster_2 ZFP91 Signaling Pathway and PROTAC Intervention PROTAC ZFP91-targeting PROTAC ZFP91 ZFP91 PROTAC->ZFP91 Degradation NIK NIK ZFP91->NIK Stabilizes & Activates HIF1a HIF-1α ZFP91->HIF1a Upregulates Noncanonical_NFkB Noncanonical NF-κB Pathway NIK->Noncanonical_NFkB Activates Oncogenic_Effects Tumor Progression & Chemoresistance Noncanonical_NFkB->Oncogenic_Effects HIF1a->Oncogenic_Effects

ZFP91 signaling and the point of intervention by a ZFP91-degrading PROTAC.

Conclusion

This compound represents a valuable tool for the development of novel PROTACs that recruit the CRBN E3 ligase. The unexpected discovery that a PROTAC derived from this conjugate, XD2-149, potently degrades ZFP91 highlights the potential for this system to generate therapeutics that target previously underexplored oncogenic pathways. The detailed protocols and application notes provided herein will facilitate the robust characterization of new PROTACs, accelerating the discovery of next-generation targeted protein degraders.

References

Application Notes and Protocols for Thalidomide-NH-C5-azacyclohexane-N-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-NH-C5-azacyclohexane-N-Boc is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to induce the degradation of specific target proteins. This E3 ligase ligand-linker conjugate incorporates a thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C5-azacyclohexane linker with a Boc-protected amine. This functionalized linker allows for the straightforward conjugation of a target protein-binding ligand, facilitating the synthesis of heterobifunctional PROTACs.

One notable application of this linker is in the synthesis of the PROTAC XD2-149.[1] This molecule has been shown to effectively induce the degradation of the E3 ubiquitin-protein ligase ZFP91, a protein implicated in tumorigenesis.[2][3] By hijacking the cellular ubiquitin-proteasome system, PROTACs synthesized from this linker can selectively eliminate target proteins, offering a powerful therapeutic strategy for various diseases.

Mechanism of Action

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the target protein by the E3 ligase complex. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, resulting in its selective removal from the cell.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., XD2-149) PROTAC_bound PROTAC Target Target Protein (e.g., ZFP91) Target_bound Target Protein CRBN Cereblon (CRBN) E3 Ligase Complex CRBN_bound CRBN PROTAC_bound->CRBN_bound Target_bound->PROTAC_bound Proteasome 26S Proteasome Target_bound->Proteasome Target Degradation Ub Ubiquitin Ub->Target_bound Degraded_Protein Proteasome->Degraded_Protein cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The following table summarizes the degradation and cell viability data for the PROTAC XD2-149, which was synthesized using this compound.

CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (µM)Reference
XD2-149ZFP91BxPC-380>90~0.9[2][4]
XD2-149-MIA PaCa-2--~0.9[4]

Experimental Protocols

The following are detailed protocols for key experiments to characterize PROTACs synthesized from this compound, based on the methodologies used for XD2-149.

Experimental Workflow for Protein Degradation Assessment

experimental_workflow start Start: Cell Culture treatment PROTAC Treatment (e.g., XD2-149) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC₅₀ and Dₘₐₓ determination) western_blot->data_analysis end End data_analysis->end

General workflow for assessing PROTAC-induced protein degradation.
Western Blot for Protein Degradation

This protocol is used to quantify the levels of the target protein following treatment with the PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound (e.g., XD2-149) dissolved in DMSO

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-ZFP91)

  • Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., BxPC-3) in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0-1000 nM for XD2-149) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Probe for the loading control using the same procedure.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each concentration.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cells (e.g., MIA PaCa-2, BxPC-3)

  • 96-well plates

  • PROTAC compound (e.g., XD2-149)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the PROTAC (e.g., 0-10 µM for XD2-149) for a specified duration (e.g., 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC₅₀ value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol can be adapted to demonstrate the PROTAC-induced interaction between the target protein and CRBN.

Materials:

  • Cells expressing the target protein

  • PROTAC compound

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against the target protein or CRBN for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibodies for Western blot detection (anti-target protein and anti-CRBN)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).

    • Lyse the cells with non-denaturing lysis buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysate with the immunoprecipitating antibody (e.g., anti-CRBN) for 2-4 hours or overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads.

    • Analyze the eluates by Western blot using antibodies against the target protein and CRBN to detect the co-precipitated protein. An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The provided protocols offer a comprehensive framework for the characterization of these novel protein degraders, enabling researchers to assess their efficacy and mechanism of action in a systematic manner. The successful application of this linker in the development of degraders like XD2-149 highlights its potential in advancing the field of targeted protein degradation for therapeutic intervention.

References

In Vivo Applications of Thalidomide Analogs: A Focus on Cereblon-Modulating Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed in vivo application data for the highly specific molecule "Thalidomide-NH-C5-azacyclohexane-N-Boc" is not publicly available. This document provides a representative set of application notes and protocols based on the well-established in vivo use of thalidomide (B1683933) and its analogs, which function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. These protocols are intended to serve as a foundational guide for researchers developing in vivo studies for novel thalidomide-based compounds.

Introduction

Thalidomide and its analogs are a class of immunomodulatory drugs (IMiDs®) that exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, or other neosubstrates depending on the specific analog. This mechanism forms the basis for the development of targeted protein degraders, including Proteolysis Targeting Chimeras (PROTACs), where a thalidomide-based moiety serves as the E3 ligase binder.

This document outlines potential in vivo applications, experimental protocols, and relevant data for thalidomide analogs, providing a framework for the preclinical evaluation of novel compounds like this compound.

Potential In Vivo Applications

Based on the known mechanisms of thalidomide analogs, potential in vivo applications for novel derivatives include:

  • Oncology: Treatment of hematological malignancies (e.g., multiple myeloma, lymphoma) and solid tumors where the targeted neosubstrate is a driver of tumor growth.

  • Immunology and Inflammation: Modulation of immune responses in autoimmune diseases or inflammatory conditions by targeting key regulatory proteins in immune cells.

  • Neurodegenerative Diseases: Targeting protein aggregates or inflammatory pathways implicated in neurodegeneration.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical in vivo studies of thalidomide analogs. This data is illustrative and serves as a benchmark for designing and evaluating new compounds.

Table 1: In Vivo Efficacy of Thalidomide Analogs in a Multiple Myeloma Xenograft Model

CompoundDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Survival Benefit (%)Reference
Vehicle-Daily, p.o.00Fictitious Data
Lenalidomide25Daily, p.o.6045Fictitious Data
Pomalidomide10Daily, p.o.7560Fictitious Data
Analog X 15 Daily, p.o. 85 70 Hypothetical

Table 2: Pharmacokinetic Parameters of Thalidomide Analogs in Mice

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Lenalidomide10p.o.15001450040Fictitious Data
Pomalidomide5p.o.8000.5240030Fictitious Data
Analog X 10 p.o. 2000 1 6000 50 Hypothetical

Experimental Protocols

Murine Xenograft Model for Multiple Myeloma

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a thalidomide analog.

Materials:

  • Human multiple myeloma cell line (e.g., MM.1S)

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old

  • Matrigel® Basement Membrane Matrix

  • Test compound (this compound)

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture MM.1S cells under standard conditions (RPMI-1640, 10% FBS, 1% penicillin-streptomycin).

  • Cell Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (W2 x L) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice/group).

  • Compound Administration:

    • Prepare the test compound in the vehicle solution at the desired concentration.

    • Administer the compound or vehicle to the respective groups via oral gavage (p.o.) or intraperitoneal (i.p.) injection according to the planned dosing schedule (e.g., daily).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise tumors, weigh them, and process for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze survival data using Kaplan-Meier curves.

Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic PK study to determine key parameters of a test compound.

Materials:

  • Healthy mice (e.g., C57BL/6), 6-8 weeks old

  • Test compound

  • Vehicle solution

  • Dosing and blood collection equipment

  • LC-MS/MS system for bioanalysis

Procedure:

  • Compound Administration:

    • Administer a single dose of the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Visualization of Pathways and Workflows

G cluster_0 Mechanism of Action: CRBN Modulation Thalidomide_Analog Thalidomide Analog (e.g., this compound) CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor Thalidomide_Analog->CRBN Binds to Neosubstrate Neosubstrate (e.g., IKZF1/3) Thalidomide_Analog->Neosubstrate Recruits CRL4_Complex CRL4 Complex (CUL4A, DDB1, ROC1) CRBN->CRL4_Complex Part of CRBN->Neosubstrate Recruits Ubiquitin Ubiquitin CRL4_Complex->Ubiquitin Proteasome Proteasome Neosubstrate->Proteasome Targeted to Ubiquitin->Neosubstrate Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for thalidomide analogs as molecular glues.

G cluster_1 In Vivo Efficacy Study Workflow Start Start: MM.1S Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring (Volume ~100-150 mm³) Implantation->Tumor_Growth Randomization Randomization into Groups (Vehicle vs. Treatment) Tumor_Growth->Randomization Dosing Daily Dosing (p.o. or i.p.) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Monitoring->Dosing Repeat Daily Endpoint Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Application Notes & Protocols for the Characterization of Thalidomide-NH-C5-azacyclohexane-N-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thalidomide (B1683933) and its analogs have garnered significant interest in drug discovery, particularly as components of proteolysis-targeting chimeras (PROTACs) and molecular glues. These molecules function by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The specific conjugate, Thalidomide-NH-C5-azacyclohexane-N-Boc, is a key building block in the synthesis of such targeted protein degraders. Accurate and robust analytical characterization is crucial to ensure the identity, purity, and stability of these conjugates, which directly impacts their biological activity and the reliability of experimental results.

This document provides detailed application notes and protocols for the analytical characterization of this compound conjugates using state-of-the-art techniques including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of the conjugate and for monitoring reaction progress during its synthesis.

Application Note:

A reversed-phase HPLC method is suitable for separating the this compound conjugate from potential impurities and starting materials. The method's parameters should be optimized to achieve good resolution and peak shape. The UV detection wavelength is selected based on the chromophore of the thalidomide moiety.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV-Vis detector (e.g., Agilent 1100 series or similar).[1]

  • Reversed-phase C18 column (e.g., Develosil ODS UG-5, 150mm x 4.6mm, 5µm particle size).[1]

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or ACN) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength to 220 nm or 297 nm.[1][2]

    • Inject 10 µL of the sample solution.

    • Run a gradient elution as detailed in the table below.

  • Data Analysis: Integrate the peak areas to determine the purity of the conjugate. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Data Presentation:
ParameterValue
Column Reversed-phase C18, 150mm x 4.6mm, 5µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program:
Time (min)% Mobile Phase B
020
2080
2580
2620
3020

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Dissolve Conjugate in ACN/DMSO Injector Inject Sample SamplePrep->Injector MobileAPrep Prepare Mobile Phase A (0.1% FA in Water) MobileAPrep->Injector MobileBPrep Prepare Mobile Phase B (0.1% FA in ACN) MobileBPrep->Injector Column C18 Column Injector->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation

LC-MS/MS is a powerful technique for confirming the molecular weight and structure of the this compound conjugate.

Application Note:

This method combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and confirm the structure of the conjugate.

Experimental Protocol:

Instrumentation:

  • LC-MS/MS system (e.g., API 4000 triple quadrupole mass spectrometer or similar) with an ESI source.[3]

  • Reversed-phase C18 column (e.g., Waters XBridge® BEH C18, 2.1mm x 50mm, 2.5µm).[4]

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in 50:50 ACN:Water.

  • LC Conditions: Use similar LC conditions as described in the HPLC protocol, but with a lower flow rate suitable for the MS interface (e.g., 0.3 mL/min).[4]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to determine the [M+H]⁺ ion, followed by a product ion scan of the parent mass.

    • The expected m/z for the protonated molecule should be calculated based on its chemical formula (C₂₅H₃₂N₄O₆).

  • Data Analysis: Compare the observed m/z of the parent ion with the calculated theoretical mass. Analyze the fragmentation pattern in the MS/MS spectrum to confirm the presence of key structural fragments of the thalidomide and linker moieties.

Data Presentation:
ParameterValue
Column Reversed-phase C18, 50mm x 2.1mm, 2.5µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Program:
Time (min)% Mobile Phase B
010
590
790
7.110
1010
Ionization Mode ESI Positive
Scan Type Full Scan (m/z 100-1000) & Product Ion Scan

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis SamplePrep Dilute Conjugate in ACN/Water LC LC Separation (C18 Column) SamplePrep->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Full Scan (MS1) [M+H]⁺ ESI->MS1 MS2 Product Ion Scan (MS/MS) MS1->MS2 MassConfirm Confirm Molecular Weight MS1->MassConfirm FragConfirm Confirm Structural Fragments MS2->FragConfirm

Caption: Workflow for LC-MS/MS identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of the this compound conjugate.

Application Note:

¹H NMR and ¹³C NMR are used to confirm the presence of all expected functional groups and to verify the connectivity of the atoms in the molecule. 2D NMR techniques like COSY and HSQC can be employed for more detailed structural assignment if necessary.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • This compound sample (5-10 mg).

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecular structure. Compare the obtained spectra with predicted spectra or data from similar known compounds.[5][6]

Data Presentation:
NucleusKey Expected Chemical Shifts (ppm) - Approximate Ranges in DMSO-d₆
¹H Aromatic Protons (Thalidomide): 7.0-8.0 ppm
Glutarimide Protons (Thalidomide): 2.0-3.0 ppm, 5.0-5.2 ppm (CH)
Alkyl Linker Protons: 1.2-3.5 ppm
Boc Protons: ~1.4 ppm (singlet, 9H)
¹³C Carbonyl Carbons: 165-175 ppm
Aromatic Carbons: 110-140 ppm
Boc Carbonyl: ~155 ppm
Boc tert-Butyl Carbons: ~80 ppm (quaternary), ~28 ppm (methyls)

Signaling Pathway Context: The Ubiquitin-Proteasome System

Thalidomide-based conjugates are designed to hijack the ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[7][8] Understanding this pathway is crucial for interpreting the biological activity of the synthesized PROTACs.

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Target Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase (e.g., Cereblon) E2->E3 Ub Transfer Ternary Ternary Complex (POI-PROTAC-E3) E3->Ternary Ub Ubiquitin Ub->E1 ATP PROTAC Thalidomide-based PROTAC PROTAC->E3 binds POI Protein of Interest (Target) PROTAC->POI binds POI->Ternary PolyUb Polyubiquitinated Target Ternary->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thalidomide-Based PROTAC Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of your Proteolysis Targeting Chimeras (PROTACs), with a special focus on those incorporating Thalidomide-based E3 ligase ligands and cyclic linker elements like azacyclohexane.

Troubleshooting Guides

This section addresses common issues encountered during PROTAC development and experimentation. Each problem is presented with potential causes, suggested solutions, and relevant experimental protocols.

Issue 1: Low or No Target Protein Degradation

One of the most frequent challenges is the lack of significant degradation of the protein of interest (POI).

Possible Causes & Solutions

Potential CauseSuggested Solution(s)
Inefficient Ternary Complex Formation The productive assembly of the POI-PROTAC-E3 Ligase complex is essential for ubiquitination. The issue may stem from a linker that is too short, causing steric hindrance, or a linker that is too long or flexible, leading to non-productive binding. For PROTACs with rigid linkers like those containing azacyclohexane, the fixed conformation may not be optimal for the specific POI and E3 ligase pair. Solution: Synthesize and test a library of PROTACs with varying linker lengths and compositions. Even with a core rigid element, extending the linker with flexible PEG or alkyl chains can be beneficial. Confirm ternary complex formation using biophysical assays.
Poor Cell Permeability PROTACs are often large molecules that may struggle to cross the cell membrane. The inclusion of rigid cyclic moieties can further impact physicochemical properties. Solution: Conduct cell permeability assays (e.g., PAMPA). If permeability is low, consider linker modifications to improve properties like solubility and lipophilicity. Prodrug strategies can also be employed to mask polar groups.
Lack of Target or E3 Ligase Engagement The PROTAC may not be binding to its intended targets within the cell. Solution: Perform cellular target engagement assays such as Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm intracellular binding to both the POI and the E3 ligase (Cereblon, in the case of Thalidomide-based PROTACs).
Incorrect E3 Ligase Choice The chosen E3 ligase (CRBN) may not be expressed at sufficient levels in the cell line of interest or may not be capable of effectively ubiquitinating the target protein. Solution: Confirm the expression of CRBN in your target cells via Western Blot or qPCR. If expression is low, consider using a different cell line or switching to a PROTAC that recruits a different E3 ligase.
PROTAC Instability The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized within the cell. Solution: Assess the stability of your PROTAC in media over the time course of your experiment using techniques like LC-MS. Modifying the linker, for instance by replacing metabolically liable groups, can improve stability.

Troubleshooting Workflow for No Degradation

start No Target Degradation Observed q1 Is the PROTAC cell permeable? start->q1 a1_no Modify linker to improve physicochemical properties. Perform PAMPA assay. q1->a1_no No q2 Does the PROTAC engage the target and E3 ligase in cells? q1->q2 Yes a2_no Confirm binary binding with biophysical assays (e.g., ITC, SPR). Perform cellular target engagement (e.g., CETSA, NanoBRET™). q2->a2_no No q3 Does a ternary complex form? q2->q3 Yes a3_no Synthesize PROTACs with different linker lengths and compositions. Perform ternary complex assays (e.g., TR-FRET, AlphaLISA). q3->a3_no No q4 Is the target protein ubiquitinated? q3->q4 Yes a4_no Redesign linker to alter the orientation of the ternary complex. Consider a different E3 ligase. q4->a4_no No success Degradation Achieved q4->success Yes

A logical workflow for troubleshooting the lack of PROTAC activity.

Issue 2: The "Hook Effect"

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.

Possible Causes & Solutions

Potential CauseSuggested Solution(s)
High PROTAC Concentration The formation of non-productive binary complexes (POI-PROTAC or PROTAC-E3 Ligase) outcompetes the formation of the productive ternary complex. Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the bell-shaped curve characteristic of the hook effect. Test your PROTAC at lower concentrations (nanomolar to low micromolar range).
Low Cooperativity The binding of one protein partner does not sufficiently increase the affinity for the other, failing to stabilize the ternary complex over the binary ones. Solution: Design PROTACs that promote positive cooperativity. This can sometimes be achieved by modifying the linker. A more rigid linker, such as one containing an azacyclohexane ring, can reduce the entropic penalty of ternary complex formation and potentially enhance cooperativity.

Visualizing the Hook Effect

cluster_low Optimal PROTAC Concentration cluster_high High PROTAC Concentration (Hook Effect) POI_low POI PROTAC_low PROTAC POI_low->PROTAC_low E3_low E3 Ligase PROTAC_low->E3_low POI_high1 POI PROTAC_high1 PROTAC POI_high1->PROTAC_high1 E3_high2 E3 Ligase PROTAC_high2 PROTAC E3_high2->PROTAC_high2 POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Technical Support Center: Synthesis of Thalidomide-NH-C5-azacyclohexane-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thalidomide-NH-C5-azacyclohexane-N-Boc, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Causes Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions (temperature, solvent, catalyst). 4. Inefficient purification.1. Monitor reaction progress closely using TLC or LC-MS. 2. Ensure all reagents and solvents are pure and anhydrous where necessary. 3. Optimize reaction temperature and time. Consider a catalyst screen if applicable. 4. Evaluate alternative purification methods (e.g., different column chromatography conditions, recrystallization).
Incomplete Boc Protection 1. Insufficient Boc-anhydride ((Boc)₂O). 2. Inadequate base or inappropriate solvent. 3. Steric hindrance around the amine.1. Increase the equivalents of (Boc)₂O (typically 1.1-1.5 eq.). 2. Use a suitable base (e.g., triethylamine (B128534), diisopropylethylamine) and an appropriate solvent (e.g., dichloromethane (B109758), tetrahydrofuran). 3. For sterically hindered amines, consider longer reaction times or a higher reaction temperature.
Formation of Multiple Byproducts 1. Side reactions due to reactive functional groups. 2. Over-alkylation or di-Boc protection. 3. Decomposition of reagents or products.1. Protect other reactive functional groups if necessary. 2. Use a controlled stoichiometry of reagents and monitor the reaction carefully. 3. Lower the reaction temperature and ensure an inert atmosphere if reagents are air or moisture sensitive.
Difficult Purification 1. Product co-eluting with starting materials or byproducts. 2. Poor solubility of the product.1. Optimize the mobile phase for column chromatography; consider using a different stationary phase. 2. For products with poor solubility, try different solvent systems for extraction and purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for the successful synthesis of this compound?

A1: The critical factors include the purity of starting materials, the choice of solvent and base for the Boc protection step, and careful monitoring of the reaction progress to avoid the formation of byproducts. The linker's integrity is crucial for the efficacy of the final PROTAC molecule.[1][2]

Q2: How can I confirm the successful synthesis and purity of the final product?

A2: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, while Liquid Chromatography-Mass Spectrometry (LC-MS) will verify the molecular weight and purity. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity assessment.

Q3: I am observing incomplete deprotection of the Boc group in a subsequent step. What should I do?

A3: Incomplete Boc deprotection is often due to insufficient acid strength or concentration.[3] Consider using a stronger acid, such as trifluoroacetic acid (TFA), or increasing the reaction time.[3] It is also important to ensure that the solvent is appropriate for the deprotection reaction.

Q4: My final PROTAC, synthesized using this linker, shows low degradation efficiency. Could the linker be the issue?

A4: Yes, the linker is a critical determinant of PROTAC efficacy.[1] Its length, composition, and attachment points influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] If you are experiencing low degradation, it may be necessary to synthesize analogues with different linker lengths or compositions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-azacyclohexane-amine

This protocol describes the Boc protection of the amine on the azacyclohexane ring.

  • Preparation : Dissolve the azacyclohexane-amine starting material (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Reagent Addition : Add a base, such as triethylamine (1.5 equivalents).[4] Then, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 equivalents) portion-wise while stirring at 0 °C.[4]

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]

  • Work-up : Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[4] Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Coupling of N-Boc-azacyclohexane-amine with Thalidomide-NH-C5-acid

This protocol outlines the amide bond formation between the Boc-protected linker and the Thalidomide moiety.

  • Activation : Dissolve the Thalidomide-NH-C5-acid (1 equivalent) in an anhydrous solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents). Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling : Add a solution of N-Boc-azacyclohexane-amine (1.2 equivalents) in DMF to the activated acid mixture.

  • Reaction : Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up : Dilute the reaction mixture with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography to obtain the final this compound.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Amide Coupling start Azacyclohexane-amine reagents1 Add (Boc)₂O and Base start->reagents1 reaction1 Stir at Room Temperature reagents1->reaction1 workup1 Aqueous Work-up and Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 N-Boc-azacyclohexane-amine purification1->product1 coupling Add N-Boc-azacyclohexane-amine product1->coupling start2 Thalidomide-NH-C5-acid activation Activate with HATU/DIPEA start2->activation activation->coupling reaction2 Stir Overnight coupling->reaction2 workup2 Aqueous Work-up and Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 final_product This compound purification2->final_product

Caption: A general experimental workflow for the two-step synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_reaction Is the reaction complete? (Check by TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes optimize_conditions Optimize reaction conditions: - Increase reaction time - Increase temperature - Add more reagent incomplete->optimize_conditions check_purification Was there product loss during work-up or purification? complete->check_purification purification_issue Purification Issue check_purification->purification_issue Yes degradation_issue Possible Degradation check_purification->degradation_issue No optimize_purification Optimize purification: - Use different solvent system - Consider alternative chromatography purification_issue->optimize_purification check_stability Check stability of starting materials and product under reaction conditions degradation_issue->check_stability

References

Technical Support Center: PROTAC Degradation Assays with Thalidomide-NH-C5-azacyclohexane-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs synthesized with Thalidomide-NH-C5-azacyclohexane-N-Boc for targeted protein degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC and how does it work?

A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional small molecule that induces the degradation of a specific target protein.[1][2] It consists of two active domains connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][4]

Q2: What is the role of this compound in my PROTAC?

A2: this compound is an E3 ligase ligand-linker conjugate.[5] The thalidomide (B1683933) portion of this molecule is responsible for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[6][7][8] The linker component, -NH-C5-azacyclohexane-N-Boc, provides a point of attachment for a ligand that will bind to your specific protein of interest, thus forming the complete PROTAC molecule.

Q3: What are DC50 and Dmax, and how are they determined?

A3: DC50 (half-maximal degradation concentration) is the concentration of a PROTAC required to degrade 50% of the target protein.[9][10] Dmax is the maximum percentage of protein degradation achievable with a given PROTAC.[9][10] These parameters are determined by treating cells with a range of PROTAC concentrations, followed by quantification of the target protein levels, typically by Western blot.[9][11] The data is then plotted as the percentage of protein remaining against the log of the PROTAC concentration to calculate DC50 and Dmax values.[9][11]

Q4: What are some critical controls to include in my degradation assay?

A4: To ensure the validity of your results, it is essential to include several controls:

  • Vehicle Control (e.g., DMSO): This serves as a baseline for normal protein expression.[12]

  • Negative Control PROTAC: An inactive analog of your PROTAC that cannot bind to either the target protein or the E3 ligase. This demonstrates that degradation is dependent on the formation of the ternary complex.[9]

  • E3 Ligase Ligand Only (e.g., Thalidomide): This control helps to confirm that the observed degradation is not an off-target effect of the E3 ligase ligand alone.[9]

  • Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should "rescue" the degradation of the target protein, confirming that the degradation is proteasome-dependent.[9]

Troubleshooting Guide

Problem 1: No or Poor Degradation of the Target Protein
Potential Cause Suggested Solution Verification Method
Poor Cell Permeability of the PROTAC PROTACs are often large molecules and may have difficulty crossing the cell membrane.[13] Consider optimizing the linker or performing the assay in cell-free systems.Cellular thermal shift assay (CETSA) to confirm target engagement in cells.[14]
Issues with Ternary Complex Formation The linker length or attachment point on the target ligand or E3 ligase ligand may not be optimal for the formation of a stable and productive ternary complex (Target-PROTAC-CRBN).[9]Co-immunoprecipitation (Co-IP) to pull down the E3 ligase and blot for the target protein, or vice versa.[9][15]
Low Expression of CRBN E3 Ligase in the Cell Line The cell line being used may not express sufficient levels of CRBN for efficient degradation.[16][17]Western blot to check the endogenous expression level of CRBN in your cell line.[16]
Target Protein is Not Amenable to Degradation The target protein may lack accessible lysine (B10760008) residues for ubiquitination, or its cellular location may be inaccessible to the proteasome.In-cell ubiquitination assay to see if the target protein is being ubiquitinated upon PROTAC treatment.[15]
Experimental Conditions Not Optimal The incubation time or concentration of the PROTAC may be insufficient.Perform a time-course (e.g., 4, 8, 16, 24 hours) and a dose-response experiment with a wider range of concentrations.[9][12]
Problem 2: The "Hook Effect" is Observed

The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations.[9][18] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[9][18]

Solution: Perform a full dose-response curve with a wider range of concentrations, including several lower concentrations, to identify the optimal concentration for maximal degradation.[9][18]

Problem 3: High Background or Non-Specific Effects in Western Blots
Potential Cause Suggested Solution
Antibody Issues The primary antibody may be cross-reacting with other proteins.
Blocking and Washing Steps Insufficient blocking or washing can lead to high background.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[19]

  • PROTAC Treatment: Treat cells with a serial dilution of your PROTAC (e.g., 8-10 concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[12]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7][19]

    • Incubate the membrane with the primary antibody against your target protein overnight at 4°C.[7][19]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[12][19]

Protocol 2: DC50 and Dmax Determination
  • Follow the Western Blot protocol (Protocol 1) using a range of PROTAC concentrations.

  • Quantify the band intensity for the target protein at each concentration and normalize it to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope in GraphPad Prism) to determine the DC50 and Dmax values.[9]

Protocol 3: In-Cell Ubiquitination Assay
  • Cell Treatment: Treat cells with your PROTAC at a concentration that induces significant degradation. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[15]

  • Cell Lysis: Lyse the cells in a buffer suitable for immunoprecipitation (e.g., a non-denaturing buffer containing 1% Triton X-100).[15]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against your target protein overnight at 4°C to pull down the target protein.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the lane corresponding to the PROTAC and MG132 co-treatment indicates ubiquitination of the target protein.[9][15]

Data Presentation

Table 1: Example Data for DC50 and Dmax Values of a Hypothetical PROTAC

Cell LineTarget ProteinDC50 (nM)Dmax (%)
Cell Line AProtein X5095
Cell Line BProtein X20080
Cell Line CProtein X>1000<20

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Proteasome 26S Proteasome Peptides Peptides Proteasome->Peptides Degraded Peptides Ub Ubiquitin CRBN_bound CRBN Target_bound Target Protein PROTAC_bound PROTAC Target_bound->PROTAC_bound Target_ub Ubiquitinated Target Protein PROTAC_bound->CRBN_bound CRBN_bound->Target_bound Ubiquitination Target_ub->Proteasome Degradation

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental_Workflow cluster_workflow Western Blot Workflow for PROTAC Degradation Assay A 1. Seed Cells B 2. Treat with PROTAC (Dose-Response & Time-Course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF/NC Membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection & Analysis G->H I 9. Determine DC50 & Dmax H->I

Caption: Standard experimental workflow for a PROTAC degradation assay.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting: No Target Degradation Start No Degradation Observed Q1 Is the target protein expressed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No (Select different cell line) Q1->A1_No No Q2 Is CRBN expressed? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No (Select different cell line or E3 ligase) Q2->A2_No No Q3 Is the ternary complex forming? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No (Optimize PROTAC linker) Q3->A3_No No Q4 Is the target ubiquitinated? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No (Target may lack accessible lysine residues) Q4->A4_No No Q5 Is the proteasome active? A4_Yes->Q5 A5_Yes Yes (Further investigation needed) Q5->A5_Yes Yes A5_No No (Check for proteasome inhibition) Q5->A5_No No

Caption: A logical workflow for troubleshooting a lack of target degradation.

References

stability issues with Thalidomide-NH-C5-azacyclohexane-N-Boc in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thalidomide-NH-C5-azacyclohexane-N-Boc in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Degradation of this compound in Solution

If you are observing a loss of your compound in solution over time, consider the following potential causes and solutions.

Potential CauseRecommended ActionAnalytical Method
Acidic Conditions The Boc (tert-butyloxycarbonyl) protecting group is highly susceptible to cleavage under acidic conditions. Ensure your solvent and any additives are free from acidic contaminants. If your experimental conditions require a low pH, consider using an alternative protecting group.HPLC-UV, LC-MS
Hydrolysis of Glutarimide (B196013) Ring Thalidomide (B1683933) and its analogs can undergo hydrolysis of the glutarimide ring, especially at non-neutral pH and elevated temperatures. Prepare solutions fresh and store them at low temperatures (e.g., -20°C or -80°C) for long-term storage. Avoid prolonged exposure to aqueous environments at room temperature.HPLC-UV, LC-MS
Racemization The chiral center on the glutarimide ring of thalidomide is known to be prone to racemization in solution. If the stereochemistry of your compound is critical, minimize the time the compound spends in solution, especially in protic solvents.Chiral HPLC
Solvent Reactivity While less common, some reactive solvents could potentially interact with the molecule. Use high-purity, inert solvents for sample preparation and storage.NMR, LC-MS

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two primary points of instability in the molecule are the Boc-protecting group and the thalidomide core. The Boc group is labile to acid, leading to its removal. The thalidomide core, specifically the glutarimide ring, is susceptible to hydrolysis, which can lead to ring-opening.

Q2: How can I prevent the degradation of my compound during my experiments?

A2: To minimize degradation, it is recommended to:

  • Prepare solutions fresh for each experiment.

  • Use high-purity, anhydrous, and neutral pH solvents.

  • For long-term storage, store the compound as a solid at -20°C or below and in a desiccated environment. For solutions, store at -80°C.

  • Minimize the number of freeze-thaw cycles.

Q3: What are the signs of degradation?

A3: Degradation can be observed as a decrease in the peak area of the parent compound and the appearance of new peaks in your analytical chromatogram (e.g., HPLC or LC-MS). You may also observe a change in the color or clarity of the solution.

Q4: Is the Boc protecting group stable to basic conditions?

A4: Yes, the Boc group is generally stable towards most nucleophiles and bases.[1] However, prolonged exposure to strong bases should be avoided as it may affect other parts of the molecule.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for monitoring the stability of thalidomide derivatives.[2][3] These techniques can be used to quantify the parent compound and detect the formation of degradation products.

Experimental Protocol: Stability Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent.

1. Materials:

  • This compound

  • High-purity solvent of interest (e.g., DMSO, PBS pH 7.4)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen solvent.

  • Sample Preparation: Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles of the main stock. For each time point, prepare a working solution by diluting the stock solution to a final concentration (e.g., 100 µM) in the solvent being tested.

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze one of the working solution samples by HPLC or LC-MS. This will serve as the baseline.

  • Incubation: Incubate the remaining vials at the desired temperature (e.g., room temperature, 37°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from incubation and analyze it by HPLC or LC-MS.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

Quantitative Data Summary

The following table provides an example of how to present the data from a stability study.

Time (hours)Remaining Compound (%) in DMSO at 25°CRemaining Compound (%) in PBS (pH 7.4) at 37°C
0100100
199.595.2
299.190.8
498.582.1
897.265.7
2492.835.4

Visualizations

Stability_Troubleshooting Start Observe Degradation (e.g., new peaks in HPLC) Check_pH Check pH of Solution Start->Check_pH Acidic Is pH Acidic? Check_pH->Acidic Add_Base Neutralize Solution Use Anhydrous/Aprotic Solvent Acidic->Add_Base Yes Check_Temp Check Storage/Incubation Temperature Acidic->Check_Temp No Add_Base->Check_Temp High_Temp Is Temperature Elevated? Check_Temp->High_Temp Lower_Temp Store at -20°C or below Prepare Fresh Solutions High_Temp->Lower_Temp Yes Check_Stereochem Is Stereochemistry Critical? High_Temp->Check_Stereochem No Lower_Temp->Check_Stereochem Racemization Racemization Possible Check_Stereochem->Racemization Minimize_Time Minimize Time in Protic Solvents Use Chiral HPLC for Analysis Racemization->Minimize_Time Yes End Stability Improved Racemization->End No Minimize_Time->End

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway Parent This compound Acid_Cleavage Acid-Catalyzed Cleavage Parent->Acid_Cleavage Hydrolysis Hydrolysis of Glutarimide Ring Parent->Hydrolysis Debocylated Thalidomide-NH-C5-azacyclohexane Acid_Cleavage->Debocylated Ring_Opened Ring-Opened Product Hydrolysis->Ring_Opened

Caption: Potential degradation pathways.

References

Technical Support Center: Deprotection of Thalidomide-NH-C5-azacyclohexane-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the deprotection of the Boc (tert-butyloxycarbonyl) group from Thalidomide-NH-C5-azacyclohexane-N-Boc, a key intermediate in the synthesis of PROTACs and other chemical biology tools.[1][2][3][4][5]

Troubleshooting Guide

Researchers may encounter several issues during the Boc deprotection of this substrate. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Incomplete or Slow Reaction

Possible Causes:

  • Insufficient Acid: The substrate contains basic nitrogen atoms that can neutralize the acid, necessitating a larger excess.[6]

  • Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic; absorbed water can decrease its effectiveness.[6]

  • Low Temperature: While many Boc deprotections proceed at room temperature, this particular substrate may require gentle heating.[6]

  • Steric Hindrance: The bulky nature of the thalidomide (B1683933) and piperidine (B6355638) moieties can sterically hinder the approach of the acid.[6]

Solutions:

  • Increase the equivalents of acid (TFA or HCl) incrementally.

  • Use a fresh, unopened bottle of TFA or ensure it has been stored properly.

  • Gently warm the reaction mixture to 30-40 °C, monitoring for any degradation of the starting material or product.

  • Extend the reaction time and monitor progress closely by TLC or LC-MS.

Issue 2: Formation of Side Products

Possible Causes:

  • Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites on the molecule.[7]

  • Degradation of Thalidomide Moiety: The glutarimide (B196013) ring of thalidomide can be susceptible to hydrolysis under harsh acidic conditions.

  • Cleavage of other acid-labile groups: If other acid-sensitive functional groups are present in a more complex derivative, they may be cleaved.[8]

Solutions:

  • Add a scavenger, such as triethylsilane (TES) or anisole (B1667542), to the reaction mixture to trap the tert-butyl cation.[7]

  • Use milder acidic conditions, such as a lower concentration of TFA or switching to 4M HCl in dioxane.[8][9]

  • Carefully control the reaction temperature and time to minimize degradation.

Issue 3: Difficult Work-up and Product Isolation

Possible Causes:

  • Product Solubility: The deprotected product, being an amine salt (e.g., TFA or HCl salt), may have different solubility properties compared to the starting material, sometimes leading to oils or solids that are difficult to handle.[10]

  • Emulsion Formation: During aqueous work-up, the product may cause the formation of emulsions, making phase separation challenging.[10]

Solutions:

  • After removing the acid in vacuo, triturate the residue with a non-polar solvent like diethyl ether or pentane (B18724) to precipitate the amine salt as a solid.

  • To obtain the free amine, perform a careful basic work-up with a mild base like saturated sodium bicarbonate solution, but be mindful of the potential for hydrolysis of the thalidomide ring.

  • If emulsions form, adding brine or filtering the mixture through a pad of Celite can help to break them.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for Boc deprotection of this molecule?

A1: The most common and effective reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), typically in a solution with a non-protic solvent like Dichloromethane (DCM) or 1,4-dioxane.[9][11][12][13]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected amine product will have a different Rf value than the Boc-protected starting material. Staining with ninhydrin (B49086) is very effective as it will produce a colored spot with the newly formed free amine.[6]

Q3: My starting material is not being consumed. What should I do?

A3: If the starting material is not being consumed, first check the quality and quantity of your acid.[6] Ensure you have added a sufficient excess to account for any basic groups on your molecule. If the issue persists, you can try gently heating the reaction or extending the reaction time.

Q4: I see multiple new spots on my TLC plate. What could they be?

A4: Multiple new spots could indicate the formation of side products. A common side reaction is the alkylation of the thalidomide aromatic ring by the tert-butyl cation.[7] Degradation of the thalidomide itself is also possible under harsh conditions. Using a scavenger and milder reaction conditions can help to minimize these side products.

Q5: Is it necessary to neutralize the acid after the reaction?

A5: This depends on the next step in your synthesis. If the subsequent reaction is compatible with an amine salt, you can often remove the excess acid and solvent in vacuo and proceed directly.[10] However, if the free amine is required, a basic work-up is necessary.

Data Presentation

Table 1: Typical Reaction Conditions for Boc Deprotection

ReagentSolventConcentrationTemperature (°C)Time (h)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to RT1-4A scavenger like anisole or triethylsilane is recommended.[7][14]
Hydrochloric Acid (HCl)1,4-Dioxane4 MRT1-12Often results in the hydrochloride salt of the amine, which can be easier to handle.[9][13][15]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve this compound (1.0 equiv.) in Dichloromethane (DCM) (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (10-20 equiv., or a final concentration of 25-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.

  • The resulting amine TFA salt can be used directly or subjected to a basic work-up to yield the free amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

  • Suspend this compound (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[9]

  • The product can be purified by precipitation from a suitable solvent system (e.g., DCM/diethyl ether).

Visualizations

Experimental Workflow

experimental_workflow start Start: this compound dissolve Dissolve in DCM or Dioxane start->dissolve add_acid Add Acid (TFA or 4M HCl/Dioxane) dissolve->add_acid react Stir at Room Temperature add_acid->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up: Evaporation / Neutralization monitor->workup Reaction Complete product Product: Deprotected Amine Salt or Free Base workup->product

Caption: Boc Deprotection Experimental Workflow.

Troubleshooting Logic

troubleshooting_workflow start Problem Occurred incomplete Incomplete Reaction? start->incomplete side_products Side Products Formed? start->side_products workup_issues Work-up Issues? start->workup_issues check_acid Check Acid Quality & Quantity incomplete->check_acid Yes add_scavenger Add Scavenger (e.g., Anisole) side_products->add_scavenger Yes triturate Triturate with Non-polar Solvent workup_issues->triturate Yes increase_temp_time Increase Temperature or Time check_acid->increase_temp_time milder_conditions Use Milder Conditions (e.g., lower TFA conc.) add_scavenger->milder_conditions mild_base Careful Basic Work-up triturate->mild_base

Caption: Troubleshooting Decision Tree.

Thalidomide-Cereblon Signaling Pathway

signaling_pathway thalidomide Thalidomide Derivative crbn Cereblon (CRBN) thalidomide->crbn binds to target_protein Target Protein thalidomide->target_protein recruits e3_ligase DDB1-CUL4A-Rbx1 E3 Ubiquitin Ligase Complex crbn->e3_ligase is part of ubiquitin Ubiquitin e3_ligase->ubiquitin transfers poly_ub Polyubiquitination target_protein->poly_ub ubiquitin->target_protein to proteasome Proteasome poly_ub->proteasome targeted by degradation Target Protein Degradation proteasome->degradation

Caption: PROTAC-mediated Protein Degradation Pathway.

References

Technical Support Center: Conjugation of Thalidomide-NH-C5-azacyclohexane-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-C5-azacyclohexane-N-Boc. This guide addresses common pitfalls encountered during the deprotection and subsequent conjugation of this E3 ligase ligand-linker, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C5-azacyclohexane linker that is protected with a tert-butyloxycarbonyl (Boc) group. Its primary application is in the synthesis of PROTACs, where the Boc group is removed to reveal a reactive amine that can be conjugated to a target protein ligand.

Q2: What is the purpose of the Boc protecting group?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In this context, it masks the reactivity of the terminal amine on the linker. This ensures that the amine does not participate in unwanted side reactions and allows for controlled, sequential synthesis of the final PROTAC molecule. The Boc group is stable under many reaction conditions but can be readily removed under specific acidic conditions.

Q3: What are the most critical steps in the conjugation process?

The two most critical steps are the deprotection of the Boc group to yield the free amine and the subsequent amide coupling of this amine to the carboxylic acid of a target protein ligand. Both steps require careful optimization of reaction conditions to ensure high yield and purity of the final PROTAC.

Q4: My final PROTAC has poor aqueous solubility. Is this expected and how can I address it?

Poor aqueous solubility is a common challenge with PROTACs, as they are often large molecules with high molecular weight and lipophilicity. Thalidomide-based PROTACs, in particular, can be prone to solubility issues. Strategies to address this include:

  • Formulation: Using co-solvents such as DMSO, PEG300, or Tween-80 in aqueous buffers.

  • Chemical Modification: While not applicable to a pre-synthesized conjugate, future designs could incorporate more hydrophilic linkers (e.g., PEG-based linkers).

  • Advanced Delivery Systems: For in vivo applications, formulation strategies like lipid-based formulations or nanosuspensions may be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of PROTACs using this compound.

Problem 1: Incomplete or Failed Boc Deprotection

Symptoms:

  • LC-MS analysis shows the presence of the starting material (Boc-protected compound).

  • ¹H NMR spectrum still shows the characteristic singlet for the Boc group's nine protons at approximately 1.4 ppm.

  • No or very low yield of the desired deprotected amine.

Possible Cause Troubleshooting Steps & Rationale
Insufficiently Acidic Conditions Increase the concentration of the acid (e.g., trifluoroacetic acid - TFA) or switch to a stronger acid (e.g., HCl in dioxane). Ensure the reaction is stirred adequately to ensure proper mixing.
Short Reaction Time Extend the reaction time and monitor the reaction progress by TLC or LC-MS at regular intervals until the starting material is consumed.
Inappropriate Solvent Ensure the solvent (e.g., dichloromethane (B109758) - DCM) is anhydrous and compatible with the acidic conditions. For some substrates, a different solvent may be required to ensure solubility of the starting material.
Degradation of Starting Material If the thalidomide moiety is sensitive to the deprotection conditions, consider using milder acidic conditions (e.g., formic acid) or a different deprotection strategy.
Problem 2: Low Yield in Amide Coupling Reaction

Symptoms:

  • LC-MS analysis shows significant amounts of unreacted deprotected amine and/or the carboxylic acid of the target protein ligand.

  • Low isolated yield of the final PROTAC conjugate.

Possible Cause Troubleshooting Steps & Rationale
Inefficient Carboxylic Acid Activation Ensure the coupling reagents (e.g., HATU, HOBt) are fresh and anhydrous. Allow for a sufficient pre-activation time for the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) before adding the amine.
Steric Hindrance If either the amine or the carboxylic acid is sterically hindered, consider using a more potent coupling reagent (e.g., COMU) or increasing the reaction temperature.
Incorrect Stoichiometry Ensure the correct molar equivalents of the coupling reagents and base are used. Typically, a slight excess of the coupling reagents and base relative to the carboxylic acid is employed.
Side Reactions The free amine of the deprotected linker can be basic. Ensure enough non-nucleophilic base is present to neutralize any acid and facilitate the coupling reaction.
Problem 3: Difficulty in Product Purification

Symptoms:

  • Co-elution of the product with starting materials or byproducts during column chromatography.

  • Presence of impurities in the final product as determined by LC-MS or ¹H NMR.

Possible Cause Troubleshooting Steps & Rationale
Similar Polarity of Product and Impurities Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may be necessary. Consider using a different stationary phase (e.g., C18 for reverse-phase chromatography).
Residual Coupling Reagents The byproducts of some coupling reagents (e.g., DCU from DCC) can be difficult to remove. Choose a coupling reagent with water-soluble byproducts (e.g., EDC) or use a purification method that effectively removes them (e.g., aqueous workup).
Product Instability If the final PROTAC is unstable on silica (B1680970) gel, consider alternative purification methods such as preparative HPLC or crystallization.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes a general procedure for the removal of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • To the stirred solution, add TFA (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product is often used in the next step without further purification.

Characterization of Deprotection: The success of the deprotection can be confirmed by the following analytical methods.

Analytical Method Expected Result
¹H NMR Disappearance of the singlet at ~1.4 ppm corresponding to the 9 protons of the tert-butyl group.[1]
LC-MS A shift in the retention time and a decrease in the m/z corresponding to the loss of the Boc group (100.12 g/mol ).
Protocol 2: Amide Coupling with a Carboxylic Acid-Containing Ligand

This protocol outlines a general procedure for the amide bond formation between the deprotected thalidomide linker and a target protein ligand.

Materials:

  • Deprotected Thalidomide-NH-C5-azacyclohexane-amine

  • Carboxylic acid-containing target protein ligand

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Methodology:

  • Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected thalidomide linker amine (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM).

Typical Yields for Amide Coupling: The yields for HATU/DIPEA mediated amide couplings in PROTAC synthesis can vary widely depending on the substrates, but yields in the range of 50-80% are commonly reported.[2]

Data Presentation

Table 1: Solubility of Thalidomide-Based PROTACs in Common Solvents Note: This data is for representative thalidomide-based PROTACs and may vary for your specific conjugate.

Solvent Solubility Reference
DMSOGenerally high (≥ 10 mM)[3]
PBS (pH 7.4)Generally low (< 10 µM)[3]
EthanolModerate[4]
PEG-400Moderate to high[4]

Table 2: Common LC-MS Parameters for Thalidomide Conjugate Analysis

Parameter Typical Value/Condition Reference
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)[5]
Mobile Phase A 0.1% Formic acid in Water[5][6]
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol[4][5][6]
Flow Rate 0.3 - 0.5 mL/min[4]
Gradient Linear gradient from low to high organic phase[5]
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM) for targeted analysis

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling start This compound deprotection Treat with TFA in DCM start->deprotection deprotected_amine Deprotected Amine deprotection->deprotected_amine coupling Add Deprotected Amine deprotected_amine->coupling ligand Target Protein Ligand (COOH) activation Activate with HATU/DIPEA ligand->activation activation->coupling product Final PROTAC Conjugate coupling->product

Caption: General experimental workflow for the conjugation of this compound.

troubleshooting_workflow cluster_deprotection Deprotection Issues cluster_coupling Coupling Issues start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_deprotection Analyze Boc Deprotection Step start->check_deprotection check_coupling Analyze Amide Coupling Step start->check_coupling incomplete_deprotection Incomplete Reaction? check_deprotection->incomplete_deprotection reagents_inactive Inactive Reagents? check_coupling->reagents_inactive increase_time_acid Increase reaction time or acid concentration incomplete_deprotection->increase_time_acid Yes degradation Degradation? incomplete_deprotection->degradation No milder_conditions Use milder conditions degradation->milder_conditions Yes use_fresh_reagents Use fresh, anhydrous reagents reagents_inactive->use_fresh_reagents Yes steric_hindrance Steric Hindrance? reagents_inactive->steric_hindrance No potent_coupler Use more potent coupling agent steric_hindrance->potent_coupler Yes

Caption: A logical troubleshooting workflow for low yield or impure product.

References

strategies to reduce non-specific binding of Thalidomide-NH-C5-azacyclohexane-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thalidomide-NH-C5-azacyclohexane-N-Boc. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers minimize non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary binding target?

This compound is a chemical compound used as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5] It is often incorporated into Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein into proximity with an E3 ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[5] Therefore, its intended, specific binding partner is the CRBN protein.[4]

Q2: What is non-specific binding and why is it a problem in my experiments?

Non-specific binding (NSB) refers to the interaction of your compound of interest with molecules other than its intended target.[6][7][8] This can be due to various molecular forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions.[6] In the context of experiments with this compound, NSB can lead to:

  • False positives: Proteins incorrectly identified as interactors in pull-down or co-immunoprecipitation (Co-IP) assays.

  • High background: Obscured results in assays like Western blotting or ELISA, reducing the signal-to-noise ratio.[9]

  • Inaccurate kinetic data: Inflated binding measurements in techniques like Surface Plasmon Resonance (SPR).[6][7]

Q3: How can I detect non-specific binding in my experiment?

Detecting NSB requires a set of well-designed control experiments.[8] The most critical control is a "beads-only" or "no-bait" control, where you perform the entire experimental protocol without your specific thalidomide (B1683933) conjugate. Any proteins that are pulled down in this control are considered non-specific binders to your matrix (e.g., beads) or other components.[10][11]

Troubleshooting Guide: Reducing Non-Specific Binding

This guide provides strategies to address common issues with non-specific binding in experiments such as pull-down assays.

Issue 1: High background in my negative control (e.g., beads-only lane).

This suggests that proteins are binding directly to the affinity resin or other components of your system.

Workflow for Troubleshooting High Background

G cluster_0 Initial Observation cluster_1 Primary Strategies cluster_2 Secondary Strategies (If primary fails) cluster_3 Outcome A High background in negative control B Pre-clear lysate with beads A->B C Block beads before adding lysate A->C D Optimize Wash Buffer B->D Still high background F Reduced Background B->F Success E Add Blocking Agents to Lysate C->E Still high background C->F Success D->F E->F

Caption: A workflow for troubleshooting high background signal.

Solutions:
  • Pre-clear the Lysate: Before adding your thalidomide-conjugated bait, incubate the cell lysate with unconjugated beads. This will remove proteins that non-specifically bind to the beads themselves.[11]

  • Block the Beads: Before incubation with the lysate, block the beads with a protein solution like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites on the bead surface.[8][12]

Issue 2: Many non-specific proteins are pulled down with my bait protein.

This indicates that proteins are interacting non-specifically with your thalidomide conjugate or the target protein itself.

Solutions:
  • Optimize Wash Buffers: The composition of your wash buffer is critical for removing weakly bound, non-specific proteins while preserving specific interactions. Modify your wash protocol by increasing stringency.

    • Increase Salt Concentration: High salt concentrations (e.g., up to 500 mM NaCl) can disrupt ionic interactions.[6][10][13]

    • Add Non-ionic Detergents: Including detergents like Triton X-100 or NP-40 (0.1% - 0.5%) can reduce non-specific hydrophobic interactions.[10]

    • Include Blocking Agents: Additives like BSA or glycerol (B35011) can help stabilize proteins and further reduce non-specific binding.[10]

  • Adjust Buffer pH: The pH of your buffer affects the overall charge of your proteins.[6][7] Adjusting the pH can help minimize charge-based non-specific interactions.

Table 1: Effect of Wash Buffer Additives on Non-Specific Binding

AdditiveConcentration RangePrimary Interaction DisruptedNotes
NaCl 150 mM - 500 mMIonicTest a gradient of concentrations. High salt may disrupt weak specific interactions.[10]
NP-40 / Triton X-100 0.1% - 0.5% (v/v)HydrophobicEssential for membrane proteins or complexes with hydrophobic patches.[10]
Tween 20 0.05% - 0.2% (v/v)HydrophobicA milder non-ionic detergent.[6]
Glycerol 5% - 10% (v/v)General "stickiness"Can help stabilize protein complexes.[10]
BSA 0.1% - 1% (w/v)MultipleActs as a general blocking agent in the solution.[6][13]

Experimental Protocols

Protocol 1: Pre-clearing Cell Lysate

This protocol is designed to remove proteins that bind non-specifically to the affinity resin.

  • Prepare your cell lysate according to your standard protocol.

  • Aliquot the required volume of affinity resin (e.g., streptavidin beads if using a biotinylated thalidomide probe) into a microcentrifuge tube.

  • Wash the beads three times with 1 mL of your lysis buffer, pelleting the beads between each wash.

  • After the final wash, add your clarified cell lysate to the washed beads.

  • Incubate for 30-60 minutes at 4°C with gentle rotation.

  • Pellet the beads by centrifugation or using a magnetic stand.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for your main pull-down experiment.

Protocol 2: Stringent Washing Procedure for Pull-Down Assays

This procedure is performed after you have incubated your pre-cleared lysate with your thalidomide-conjugated bait.

  • Initial Wash: Pellet the beads and discard the supernatant. Add 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% NP-40). Resuspend the beads and rotate for 5 minutes at 4°C.[10]

  • High Salt Wash: Pellet the beads. Add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40). Resuspend and rotate for 5 minutes at 4°C. This step is highly effective at removing ionically bound contaminants.[10]

  • Detergent Wash: Pellet the beads. Add 1 mL of Wash Buffer 1 again to lower the salt concentration back to physiological levels. Resuspend and rotate for 5 minutes.[10]

  • Final Wash: Pellet the beads and perform a final wash with a buffer lacking detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.[10]

  • Proceed to your elution protocol.

Understanding the Binding Mechanism

Since this compound is a Cereblon ligand, its primary use is in PROTACs. Understanding the intended ternary complex formation is key to distinguishing it from non-specific binding.

PROTAC_Mechanism cluster_complex Ternary Complex Formation (Specific Binding) POI Protein of Interest (Target) PROTAC PROTAC Molecule (contains Thalidomide moiety) POI->PROTAC binds to Proteasome Proteasome POI->Proteasome Recognition & Degradation CRBN Cereblon (CRBN) E3 Ligase Component CRBN->POI Ubiquitination PROTAC->CRBN binds to Ub Ubiquitin Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Validation & Comparative

comparing Thalidomide-NH-C5-azacyclohexane-N-Boc to other CRBN ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of many successful proteolysis-targeting chimeras (PROTACs). The choice of CRBN ligand is a critical determinant of a PROTAC's potency, selectivity, and overall efficacy. This guide provides an objective comparison of Thalidomide-NH-C5-azacyclohexane-N-Boc and other prominent CRBN ligands, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the design and development of next-generation protein degraders.

Introduction to CRBN Ligands

Thalidomide (B1683933) and its analogs, including lenalidomide (B1683929) and pomalidomide (B1683931), are well-established ligands for CRBN. These immunomodulatory drugs (IMiDs) bind to CRBN, a substrate receptor for the Cullin 4A RING E3 ubiquitin ligase (CRL4A) complex, and induce the degradation of specific "neosubstrate" proteins. This mechanism has been effectively hijacked by PROTACs, which utilize a CRBN ligand to bring a target protein into proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.

While traditional IMiDs have proven effective, the field is continually evolving with the development of novel CRBN ligands and linker technologies to enhance performance and overcome limitations. This compound represents a key building block in this new wave of PROTAC design, offering a versatile platform for conjugation to various target-binding moieties.

Quantitative Comparison of CRBN Ligands

The performance of a CRBN ligand is multifactorial, with binding affinity to CRBN and the efficiency of target degradation being key parameters. The following tables summarize available quantitative data for a range of CRBN ligands. It is important to note that the degradation efficiency of a PROTAC is highly dependent on the specific target protein, linker composition, and cellular context.

Table 1: CRBN Binding Affinity of Common Ligands

LigandBinding Affinity (Kd)Binding Affinity (IC50)Assay Method
Thalidomide~250 nM~2 µMCompetitive Binding Assay
Lenalidomide~178 nM~3 µMCompetitive Titration
Pomalidomide~157 nM1.2 µMCompetitive Binding Assay
Iberdomide (CC-220)Not explicitly found13 nMTR-FRET Assay[1]
CC-92480Not explicitly foundNot explicitly foundNot explicitly found
This compound Not Publicly Available Not Publicly Available -

Note: The binding affinity of this compound is not available as it is a linker-conjugated ligand intended for PROTAC synthesis. Its effective binding will be influenced by the final PROTAC structure.

Table 2: Comparative Degradation Efficiency of CRBN Ligand-Based PROTACs

CRBN Ligand in PROTACTarget ProteinCell LineDC50Dmax
Thalidomide-basedBRD4293T~100 nM>90%
Lenalidomide-basedBET ProteinsMM1.SMore potent than pomalidomide-based>90%
Pomalidomide-basedBET ProteinsMM1.SLess potent than lenalidomide-based~90%

DC50: Concentration for 50% degradation. Dmax: Maximum degradation percentage.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_Ubiquitination Ubiquitination CRBN CRBN DDB1 DDB1 CRBN->DDB1 Target Target Protein CRBN->Target CUL4A CUL4A DDB1->CUL4A ROC1 ROC1 CUL4A->ROC1 PROTAC PROTAC PROTAC->CRBN PROTAC->Target Binds Ub Ubiquitin Target->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of a CRBN-based PROTAC.

PROTAC_Workflow PROTAC Development and Evaluation Workflow Design PROTAC Design & Synthesis (e.g., using Thalidomide-NH-C5- azacyclohexane-N-Boc) BindingAssay CRBN Binding Assay (e.g., TR-FRET, FP) Design->BindingAssay DegradationAssay Protein Degradation Assay (e.g., Western Blot, HiBiT) BindingAssay->DegradationAssay UbiquitinationAssay Ubiquitination Assay DegradationAssay->UbiquitinationAssay Optimization Lead Optimization DegradationAssay->Optimization UbiquitinationAssay->Optimization Optimization->Design InVivo In Vivo Studies Optimization->InVivo

A typical experimental workflow for PROTAC development.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CRBN ligands and their resulting PROTACs.

Protocol 1: Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This competitive binding assay determines the affinity of a test compound for CRBN.

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled tracer from a tagged CRBN protein. A GST-tagged CRBN protein is used with a Europium (Eu)-labeled anti-GST antibody (donor) and a fluorescent thalidomide analog (acceptor). When the tracer binds to CRBN, the donor and acceptor are in close proximity, generating a high FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.

Materials and Reagents:

  • GST-tagged recombinant human CRBN protein

  • Europium-labeled anti-GST antibody

  • Fluorescently labeled thalidomide tracer

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA)

  • 384-well low-volume white plates

  • Test compounds and a positive control (e.g., pomalidomide)

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in assay buffer.

  • In a 384-well plate, add 2 µL of the diluted compounds or control.

  • Add 4 µL of GST-CRBN protein solution to each well and incubate for 15 minutes at room temperature.

  • Prepare a mixture of the Europium-labeled anti-GST antibody and the fluorescent thalidomide tracer in assay buffer.

  • Add 4 µL of the antibody/tracer mixture to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm following excitation at 340 nm.

  • Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: PROTAC-Induced Protein Degradation Assay (Western Blot)

This protocol quantifies the degradation of a target protein in cells treated with a PROTAC.

Materials and Reagents:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Principle: This assay detects the increase in polyubiquitinated target protein in the presence of a PROTAC and a proteasome inhibitor. The proteasome inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate and be detected.

Materials and Reagents:

  • Cell line expressing the target protein

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Antibody for immunoprecipitation of the target protein

  • Protein A/G magnetic beads

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor for a specified time.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.

  • Western Blot: Elute the immunoprecipitated protein and analyze it by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains. An increase in the high molecular weight smear in the PROTAC and proteasome inhibitor co-treated sample compared to the controls indicates target ubiquitination.

Conclusion

The selection of a CRBN ligand is a critical step in the development of effective PROTACs. While established ligands like thalidomide, lenalidomide, and pomalidomide provide a solid foundation with well-characterized binding and degradation profiles, the development of novel ligands and linker-conjugated building blocks like this compound offers exciting opportunities for fine-tuning PROTAC properties. The performance of any PROTAC is ultimately determined by the interplay between the CRBN ligand, the linker, and the target-binding moiety. Therefore, rigorous experimental validation using the detailed protocols provided in this guide is essential for the successful development of next-generation protein degraders. By systematically evaluating binding affinity, degradation efficiency, and the mechanism of action, researchers can make informed decisions to advance the field of targeted protein degradation.

References

A Comparative Guide to CRBN-Recruiting Linkers: Thalidomide-NH-C5-azacyclohexane-N-Boc vs. Pomalidomide-Based Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. A key architectural component of these heterobifunctional molecules is the linker connecting the target-binding warhead to the E3 ligase ligand. This guide provides an objective, data-driven comparison of two distinct Cereblon (CRBN) recruiting linkers: Thalidomide-NH-C5-azacyclohexane-N-Boc and various pomalidomide-based linkers. This analysis will delve into their relative performance, synthetic accessibility, and impact on the resulting PROTAC's biological activity.

Executive Summary

Pomalidomide-based linkers are often favored in PROTAC design due to the parent molecule's higher binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex (Target Protein-PROTAC-CRBN) and subsequent degradation of the target protein.[1][2][3] Additionally, the 4-amino group on pomalidomide's phthalimide (B116566) ring offers a versatile and sterically favorable attachment point for the linker, often leading to improved metabolic stability and degradation selectivity compared to some thalidomide-based counterparts.[2]

This guide will use the case study of ZFP91 (Zinc Finger Protein 91), an E3 ubiquitin ligase implicated in oncogenic pathways, to draw a direct comparison. The PROTAC XD2-149 employs a thalidomide-based linker derived from this compound to induce the degradation of ZFP91.[4][5] The study that developed XD2-149 also explored pomalidomide-based linkers for the same warhead (napabucasin), providing valuable comparative insights.[4]

Data Presentation: Performance Comparison

The following tables summarize the quantitative data for PROTACs utilizing the thalidomide-based linker in XD2-149 and related pomalidomide-based compounds from the same study.

Table 1: Degradation Performance of ZFP91-Targeting PROTACs

CompoundE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
XD2-149Thalidomide-basedZFP91BxPC-380Not Reported[6]
Pomalidomide-based PROTACsPomalidomide (B1683931)(Intended for STAT3, degraded ZFP91)BxPC-3, MIA PaCa-2Not reported for ZFP91 degradationNot Reported[4]

Note: While the DC50 for ZFP91 degradation by pomalidomide-based PROTACs was not explicitly reported in the primary study, the authors noted that pomalidomide-based conjugates were generally more cytotoxic, suggesting potent activity.[4] Pomalidomide itself has been shown to induce the degradation of ZFP91 with a DC50 of 0.42 µM.[7]

Table 2: Cytotoxicity of Napabucasin-Based PROTACs

CompoundE3 Ligase LigandIC50 in BxPC-3 (µM)IC50 in MIA PaCa-2 (µM)Reference
XD2-149Thalidomide-based~0.9~0.9[4]
Pomalidomide-based conjugatesPomalidomideGenerally lower than thalidomide-basedGenerally lower than thalidomide-based[4]
Napabucasin (B1676941) (Warhead)-~1.0~1.0[4]

Mandatory Visualization

Signaling Pathways

The degradation of ZFP91 by CRBN-recruiting PROTACs impacts downstream signaling pathways implicated in cancer progression, including the NF-κB and β-catenin pathways.[8][9]

ZFP91_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_Downstream Downstream Effects PROTAC XD2-149 or Pomalidomide-PROTAC CRBN CRBN PROTAC->CRBN ZFP91 ZFP91 PROTAC->ZFP91 CRBN->ZFP91 Ubiquitination Proteasome Proteasome ZFP91->Proteasome Degradation NIK NIK ZFP91->NIK Stabilizes beta_catenin β-catenin Signaling ZFP91->beta_catenin Activates Ub Ubiquitin Proteasome->NIK Reduced Stabilization NFkB Non-canonical NF-κB Pathway NIK->NFkB Activates Proliferation Cell Proliferation & Invasion NFkB->Proliferation beta_catenin->Proliferation Chemoresistance Chemoresistance beta_catenin->Chemoresistance

Caption: ZFP91 degradation by CRBN-based PROTACs inhibits NF-κB and β-catenin signaling.

Experimental Workflow

The evaluation of a novel PROTAC, such as those targeting ZFP91, follows a structured experimental workflow to determine its efficacy and mechanism of action.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_mech Mechanism of Action Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Cell_Culture Cell Culture (e.g., BxPC-3) Synthesis->Cell_Culture Treatment PROTAC Treatment (Dose-response) Cell_Culture->Treatment Western_Blot Western Blot (Determine DC50 & Dmax) Treatment->Western_Blot Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Proteomics Proteomics Analysis (Identify targets) Treatment->Proteomics Signaling_Assay Signaling Pathway Assay (e.g., Luciferase Reporter) Treatment->Signaling_Assay Western_Blot->Signaling_Assay

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Experimental Protocols

Synthesis of a ZFP91-Targeting PROTAC (General Protocol)

This protocol describes a general approach for the final coupling step in the synthesis of a PROTAC like XD2-149, starting from the commercially available this compound and a warhead with a suitable linker attachment point.

Materials:

  • This compound

  • Napabucasin derivative with a carboxylic acid handle

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Boc Deprotection: Dissolve this compound in a solution of 20% TFA in DCM. Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine linker.

  • Amide Coupling: To a solution of the napabucasin derivative (1 equivalent) in anhydrous DMF, add HBTU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 15 minutes. Add the deprotected thalidomide (B1683933) linker (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS. Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final PROTAC.

Western Blot for DC50 and Dmax Determination

This protocol outlines the procedure to quantify the degradation of a target protein (e.g., ZFP91) in response to PROTAC treatment.

Materials:

  • Cancer cell line (e.g., BxPC-3)

  • PROTAC of interest

  • DMSO (vehicle control)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibody against the target protein (e.g., anti-ZFP91)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add the ECL substrate.

  • Data Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the percentage of protein remaining relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression curve fit.

Conclusion

The choice between a thalidomide-based linker, such as the one derived from this compound, and a pomalidomide-based linker is a critical decision in PROTAC design. While both can effectively recruit CRBN to induce target protein degradation, the existing evidence suggests that pomalidomide often provides advantages in terms of CRBN binding affinity and the overall stability and potency of the resulting PROTAC.[2][4] The case of the ZFP91 degrader XD2-149 and the related pomalidomide-based analogs underscores this trend, with the latter exhibiting greater cytotoxicity.[4] However, the ultimate performance of a PROTAC is highly dependent on the specific target protein, the warhead, and the overall linker architecture. Therefore, empirical evaluation of both thalidomide and pomalidomide-based linkers is often a necessary step in the optimization of a potent and selective protein degrader.

References

A Comparative Guide to Cereblon-Modulating Compounds: Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted protein degradation. Within this field, modulators of the Cereblon (CRBN) E3 ubiquitin ligase have emerged as a powerful class of anti-cancer agents. This guide provides a comparative analysis of the efficacy of various Cereblon modulators, from the parent molecule Thalidomide (B1683933) to its more potent analogs and the next-generation degraders built using advanced chemical linkers. We will delve into their performance across different cancer cell lines, supported by experimental data and detailed protocols.

Introduction to Cereblon Modulators

Thalidomide, initially a drug with a notorious history, has been repurposed as a valuable treatment for multiple myeloma and other cancers.[1][2] Its mechanism of action, and that of its analogs, involves binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these factors is detrimental to the survival of certain cancer cells, particularly those of hematopoietic origin.[3]

This guide will focus on comparing the efficacy of:

  • Thalidomide: The parent compound of this class.

  • Lenalidomide and Pomalidomide: Second and third-generation immunomodulatory drugs (IMiDs) with improved potency.[2][5]

  • Next-Generation CELMoDs (Cereblon E3 Ligase Modulators): Compounds like CC-92480 (Mezigdomide) and Iberdomide, designed for higher affinity to Cereblon and more efficient degradation of neosubstrates.

  • PROTACs utilizing Thalidomide-based linkers: While direct efficacy data for "Thalidomide-NH-C5-azacyclohexane-N-Boc" is not available as it is a chemical linker, we will discuss the conceptual advantage of using such building blocks to create Proteolysis Targeting Chimeras (PROTACs).[6][7][8] These bifunctional molecules recruit a target protein to the E3 ligase for degradation.

Comparative Efficacy in Cancer Cell Lines

The anti-proliferative activity of Cereblon modulators is often evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, representing the concentration of a drug that is required for 50% inhibition of cell growth.

Table 1: Comparative Anti-Proliferative Activity (IC50) of Cereblon Modulators in Multiple Myeloma (MM) Cell Lines

CompoundMM.1S (Lenalidomide-sensitive) IC50 (nM)H929 (Lenalidomide-sensitive) IC50 (nM)MM.1R (Lenalidomide-resistant) IC50 (nM)
Lenalidomide~1,000~500>10,000
Pomalidomide~100~50~1,000
CC-92480 (Mezigdomide)<1<1~5

Data synthesized from multiple sources indicating relative potencies. Actual values can vary based on experimental conditions.[3]

Table 2: Efficacy of Thalidomide Analogs in Other Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)
ThalidomideHepG-2Hepatocellular Carcinoma11.26[9][10]
MCF-7Breast Cancer14.58[9][10]
PC3Prostate Cancer16.87[9][10]
Phthalazine-based analog (24b)HepG-2Hepatocellular Carcinoma2.51[9][10]
MCF-7Breast Cancer5.80[9][10]
PC3Prostate Cancer4.11[9][10]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for thalidomide and its analogs is the recruitment of neosubstrates to the CRL4-CRBN E3 ubiquitin ligase complex for degradation. This targeted protein degradation leads to downstream effects that inhibit cancer cell growth and survival.

G cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Neosubstrate Degradation cluster_2 Downstream Effects CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A Rbx1 Rbx1 CUL4A->Rbx1 Neosubstrate Ikaros (IKZF1) Aiolos (IKZF3) Rbx1->Neosubstrate ubiquitinates IMiD IMiD / CELMoD IMiD->CRBN binds AntiAngiogenesis Anti-angiogenesis IMiD->AntiAngiogenesis Immunomodulation Immunomodulation (T-cell co-stimulation) IMiD->Immunomodulation Neosubstrate->CRBN recruited by IMiD Proteasome Proteasome Neosubstrate->Proteasome targeted to Ub Ubiquitin Degradation Degraded Neosubstrate Proteasome->Degradation degrades Downregulation Downregulation of c-Myc and IRF4 Degradation->Downregulation Apoptosis Apoptosis Downregulation->Apoptosis CellCycleArrest Cell Cycle Arrest (G1) Downregulation->CellCycleArrest G start Start seed Seed cells in 96-well plate start->seed treat Treat with varying concentrations of Cereblon modulator seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

References

The Linker's Pivotal Role: A Comparative Analysis of Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how linker composition and length dictate the efficacy of Proteolysis Targeting Chimeras (PROTACs) that utilize the E3 ligase ligand thalidomide (B1683933) reveals critical insights for the rational design of next-generation targeted protein degraders. This guide provides a comparative analysis supported by experimental data, detailed protocols, and visualizations to aid researchers in navigating the complex landscape of PROTAC development.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, functioning as heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent ubiquitination and proteasomal degradation of the target protein.[2] Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are widely used ligands for the Cereblon (CRBN) E3 ligase.[] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, degradation efficiency (DC50 and Dmax), and overall physicochemical properties.[4][5]

Impact of Linker Composition and Length on PROTAC Efficacy

The composition and length of the linker are crucial parameters that must be empirically optimized for each target and E3 ligase pairing.[6][7] The two most common types of linkers used in thalidomide-based PROTACs are polyethylene (B3416737) glycol (PEG) and alkyl chains.

Polyethylene Glycol (PEG) Linkers: These are generally hydrophilic and flexible, which can improve the solubility and cell permeability of the PROTAC molecule.[8] However, the length of the PEG chain is a critical variable that requires careful optimization.

Alkyl Chains: These linkers are more hydrophobic and can vary in rigidity. The length of the alkyl chain dictates the distance and relative orientation of the POI and E3 ligase.[4]

The following table summarizes representative data from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, illustrating the impact of linker length and composition on degradation efficiency. It is important to note that this data is compiled from different studies, and experimental conditions may vary.[2][9]

PROTAC Example (Target: BRD4)E3 Ligase LigandLinker TypeLinker Length (Atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC 1ThalidomidePEG~12 (4 PEG units)<100>90Various
PROTAC 2ThalidomidePEG~15 (5 PEG units)<50>90H661
PROTAC 3ThalidomideAlkyl112.5>95MOLM-13
PROTAC 4Lenalidomide (B1683929)PEGNot Specified0.1 - 10>90Various
PROTAC 5Pomalidomide (B1683931)AlkylNot SpecifiedNot Reported>75 at 1µMTHP-1

Data Interpretation: The table highlights that both PEG and alkyl linkers can produce potent BRD4 degraders with low nanomolar DC50 values.[4] Studies have shown a "Goldilocks effect" with PEG linkers, where both very short and longer linkers can be effective, while intermediate lengths may be detrimental to activity.[8] For instance, in some studies, PROTACs with longer PEG linkers (≥ 4 units) demonstrated more potent degradation compared to those with shorter linkers.[8] The choice between thalidomide, lenalidomide, and pomalidomide as the CRBN ligand can also significantly impact efficacy, with lenalidomide and pomalidomide often exhibiting stronger binding affinity for CRBN and potentially leading to more efficient degradation.[2]

Signaling Pathways and Experimental Workflows

To understand the context in which these PROTACs operate and how they are evaluated, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Recruits Ub Ubiquitin Ubiquitination Ubiquitination of POI Ub->Ubiquitination Proteasome Proteasome Degradation POI Degradation Proteasome->Degradation Leads to Ternary_Complex->Ubiquitination Facilitates Ubiquitination->Proteasome Targets for

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with varying PROTAC concentrations Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE and Western Blot Quantification->SDS_PAGE Analysis Densitometry Analysis SDS_PAGE->Analysis End Determine DC50 and Dmax Analysis->End

Caption: A typical workflow for assessing PROTAC-mediated protein degradation.

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust and standardized experimental procedures.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[5][10]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[10]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[10]

Cell Viability Assay

This assay is used to determine the cytotoxic effects of the PROTAC on the cells.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo®) to each well.

  • Measurement: Measure the luminescence or absorbance according to the assay manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[11]

Conclusion

The linker is a critical component in the design of effective thalidomide-based PROTACs. Its composition and length profoundly influence the formation and stability of the ternary complex, ultimately dictating the potency and efficacy of the degrader. While general trends can be observed, the optimal linker must be determined empirically for each specific POI and E3 ligase pair.[5] A systematic approach involving the synthesis and evaluation of a library of PROTACs with diverse linkers, coupled with robust cellular and biophysical assays, is essential for the development of novel and effective protein-degrading therapeutics.

References

Validating Targeted Protein Degradation: A Comparative Guide to Western Blot Analysis of Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Western blot techniques for validating targeted protein degradation by PROTACs (Proteolysis Targeting Chimeras) utilizing thalidomide-based E3 ligase ligands. We will focus on the conceptual application of molecules like Thalidomide-NH-C5-azacyclohexane-N-Boc as a building block for synthesizing such degraders and compare their validation with alternative approaches.

This compound is a functionalized ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker with a protected amine group (Boc), making it a valuable tool for the synthesis of novel PROTACs[1]. The core principle of a PROTAC is to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome. Western blot is a cornerstone technique to validate the efficacy of these PROTACs by quantifying the reduction in the target protein levels.

The Central Role of Western Blot in PROTAC Validation

Western blot analysis is a fundamental method to confirm the degradation of a target protein following treatment with a PROTAC. This technique allows for the visualization and quantification of the target protein, providing key metrics for the degrader's efficacy, such as the DC50 (concentration at which 50% degradation is observed) and Dmax (the maximum percentage of degradation).

A typical experimental workflow for validating protein degradation via Western blot involves several key steps:

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting cluster_3 Data Analysis a Seed cells at optimal density b Treat with varying concentrations of PROTAC a->b c Include vehicle control (e.g., DMSO) b->c d Cell Lysis c->d Harvest Cells e Protein Quantification (e.g., BCA assay) d->e f SDS-PAGE e->f Load Equal Protein Amounts g Protein Transfer to Membrane (e.g., PVDF) f->g h Blocking g->h i Primary & Secondary Antibody Incubation h->i j Detection (e.g., Chemiluminescence) i->j k Densitometry Analysis j->k l Normalization to Loading Control k->l m Calculation of DC50 and Dmax l->m

Performance Comparison: Thalidomide-based PROTACs and Alternatives

Below is a summary of comparative data for different PROTACs targeting the BET protein BRD4, a common target in cancer drug discovery.

PROTAC IDE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-825Pomalidomide (B1683931) (CRBN)BRD4Jurkat1>95[2]
dBET1JQ1-Thalidomide (CRBN)BRD4various4.3>80[3]
VHL-based PROTACVHL ligandBRD4MOLM-131.8>90[2]

Note: Data is compiled from different studies and experimental conditions may vary.

This data illustrates that both CRBN-recruiting PROTACs (using thalidomide analogs) and VHL-recruiting PROTACs can achieve potent, nanomolar degradation of the target protein BRD4.[2][3] The selection between these E3 ligase recruiters can influence factors like the stability of the ternary complex and potential off-target effects.[4]

Signaling Pathway of CRBN-Mediated Protein Degradation

PROTACs based on thalidomide and its analogs hijack the cellular ubiquitin-proteasome system by recruiting the CRBN E3 ubiquitin ligase. The following diagram illustrates this mechanism of action.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC (Thalidomide-based) Target Target Protein PROTAC->Target binds CRBN CRBN E3 Ligase PROTAC->CRBN binds Ub Ubiquitin CRBN->Ub recruits E2 (not shown) Ub_Target Poly-ubiquitinated Target Protein Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome recognized by Degraded Degraded Protein Fragments Proteasome->Degraded

Detailed Experimental Protocol: Western Blot for PROTAC-Induced Degradation

This protocol provides a detailed methodology for the quantitative analysis of target protein degradation by a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

2. Cell Lysis and Protein Quantification:

  • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[2]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[2]

5. Data Analysis:

  • Quantify the intensity of the bands on the Western blot using densitometry software.

  • Normalize the level of the target protein to a corresponding loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[2]

Conclusion

Western blot remains a robust and widely accessible method for the validation of targeted protein degradation by PROTACs synthesized from building blocks like this compound. While newer, higher-throughput methods are emerging, the detailed, semi-quantitative data provided by Western blotting is invaluable for the initial characterization and optimization of novel degraders. By carefully designing experiments and comparing the performance of new molecules to established benchmarks, researchers can effectively advance the development of this promising therapeutic modality.

References

Assessing Ternary Complex Formation with Thalidomide-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A critical step in their mechanism of action is the formation of a stable ternary complex, consisting of the PROTAC molecule, the target protein of interest (POI), and an E3 ubiquitin ligase. The stability and kinetics of this complex are paramount to the efficacy of the PROTAC, directly influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[1]

This guide provides a comparative overview of the experimental methodologies used to validate and quantify the formation of ternary complexes, with a focus on PROTACs that incorporate a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.

While specific experimental data for "Thalidomide-NH-C5-azacyclohexane-N-Boc" is not publicly available, this molecule is recognized as an E3 ligase ligand-linker conjugate, suggesting its intended use in the synthesis of PROTACs.[2] To illustrate the assessment process, this guide will use the well-characterized BRD4-targeting PROTAC, dBET6 , as a representative example. dBET6 is a potent and selective degrader of BET bromodomains and features a JQ1-derivative that binds to BRD4 and a thalidomide (B1683933) moiety that recruits the CRBN E3 ligase complex.[3]

Quantitative Analysis of Ternary Complex Formation

A variety of biophysical techniques are employed to quantify the formation and stability of the PROTAC-induced ternary complex. These methods provide key parameters such as the dissociation constant (Kd) for binary and ternary interactions, and the cooperativity factor (α), which indicates how the binding of one protein to the PROTAC influences the binding of the other.

Table 1: Comparison of Binding Affinities and Cooperativity for the BRD4 Degrader dBET6

Target ProteinAssay TypeBinary Kd (PROTAC to CRBN) [nM]Binary Kd (PROTAC to Target) [nM]Ternary Kd (PROTAC to CRBN in presence of Target) [nM]Cooperativity (α)
BRD4 TR-FRET~150Not ReportedNot Reported~1
BRD3(BD2) Lumit™Not ReportedNot ReportedNot ReportedHook effect observed

Note: The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein. For dBET6, no significant positive cooperativity is observed (α ≈ 1), which is consistent with crystal structures showing no direct favorable interactions between BRD4 and CRBN in the ternary complex. The "hook effect" observed in the Lumit assay with dBET6 is characteristic of high-affinity PROTACs, where at high concentrations, the formation of binary complexes is favored over the ternary complex.[3][4][5]

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments used to characterize ternary complex formation and its downstream cellular effects.

Biophysical Characterization of Ternary Complex Formation

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity for both binary and ternary complexes.[6][7]

Objective: To determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_d) of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Purified, biotinylated E3 ligase (e.g., CRBN/DDB1)

  • Purified target protein (e.g., BRD4)

  • PROTAC of interest (e.g., dBET6)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface according to the manufacturer's protocol.

    • Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip to a target response unit (RU) level.

    • Deactivate any remaining active esters.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between cycles if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_d.

  • Ternary Complex Formation Analysis:

    • Prepare a dilution series of the target protein.

    • For each concentration of the target protein, prepare a solution containing a constant, saturating concentration of the PROTAC.

    • Inject the protein-PROTAC mixtures over the immobilized E3 ligase surface.

    • Fit the data to a ternary binding model to determine the kinetic parameters for the ternary complex.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated by dividing the K_d of the binary interaction (PROTAC to E3 ligase) by the K_d of the ternary interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC is considered the gold standard for measuring the thermodynamics of binding interactions and for determining cooperativity.[8][9]

Objective: To determine the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).

Materials:

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC of interest

  • Dialysis buffer (ensure all components are in a matched buffer)

Protocol:

  • Determining Binary Binding Affinities:

    • PROTAC to E3 Ligase (Kd1):

      • Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).

      • Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.

      • Perform the titration and analyze the data using a one-site binding model to determine Kd1.

    • PROTAC to Target Protein (Kd2):

      • Repeat the process with the target protein in the cell and the PROTAC in the syringe to determine Kd2.

  • Determining Ternary Binding Affinity (Kd,ternary):

    • Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess.

    • Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.

    • Perform the titration of the PROTAC into the pre-formed binary complex.

    • Analyze the data to determine the K_d for the formation of the ternary complex.

  • Cooperativity Calculation: α = Kd1 / Kd,ternary

Cellular Assessment of PROTAC Activity

Western Blot for Protein Degradation

Western blotting is a fundamental technique to directly visualize and quantify the degradation of the target protein in cells following PROTAC treatment.[10]

Objective: To determine the extent of target protein degradation (D_max) and the concentration of PROTAC required to achieve 50% degradation (DC_50).

Materials:

  • Cell line expressing the protein of interest (e.g., a cancer cell line with high BRD4 expression)

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC_50 and D_max values.

Visualizations

Signaling Pathway

BRD4_Signaling_Pathway BRD4 Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb recruits Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 binds to RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II phosphorylates (activates) Oncogenes Oncogenes (e.g., MYC) RNA_Pol_II->Oncogenes transcribes Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation Transcription_Factors Transcription Factors (e.g., NF-κB) Transcription_Factors->BRD4 interacts with Inflammation Inflammation Transcription_Factors->Inflammation Ternary_Complex_Workflow Experimental Workflow for Assessing Ternary Complex Formation cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays SPR SPR Binding_Data Binary & Ternary Binding (Kd, kon, koff) SPR->Binding_Data ITC ITC ITC->Binding_Data AlphaLISA AlphaLISA / TR-FRET AlphaLISA->Binding_Data Cooperativity Cooperativity (α) Binding_Data->Cooperativity Degradation_Data Degradation (DC50, Dmax) Cooperativity->Degradation_Data correlates with Western_Blot Western Blot Western_Blot->Degradation_Data NanoBRET NanoBRET™ Target_Engagement In-Cell Target Engagement NanoBRET->Target_Engagement Target_Engagement->Degradation_Data informs

References

A Head-to-Head Comparison of Azacyclohexane Linker Lengths in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

The Influence of Linker Length on PROTAC Efficacy

The length of the linker is a critical determinant of the ability of a PROTAC to form a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker, whether too short or too long, can lead to steric hindrance or an inability to form a productive complex, respectively, thereby compromising degradation efficiency.

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI & E3 Ligase TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Proteasome->PROTAC Release DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination UbiquitinatedProtein->Proteasome Recognition

Caption: PROTAC-mediated degradation of a target protein.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types

A Comparative Guide to PROTACs Utilizing Thalidomide-Based E3 Ligase Ligands for Novel Target Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component of a PROTAC is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to tag the target protein for degradation. Thalidomide (B1683933) and its derivatives, which bind to the Cereblon (CRBN) E3 ligase, are among the most widely used ligands in PROTAC design. This guide provides a comparative analysis of PROTACs utilizing a thalidomide-based linker moiety, specifically focusing on structures akin to Thalidomide-NH-C5-azacyclohexane-N-Boc, and contrasts their performance with alternative E3 ligase ligands.

Performance Comparison of E3 Ligase Ligands in PROTACs

The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While thalidomide-based ligands are well-established, alternatives such as those recruiting the von Hippel-Lindau (VHL) or Mouse Double Minute 2 (MDM2) E3 ligases offer distinct advantages and disadvantages. The following tables summarize quantitative data for PROTACs targeting the epigenetic reader protein BRD4, a well-characterized target in oncology, showcasing the degradation potency (DC50) and maximal degradation (Dmax) achieved with different E3 ligase ligands.

Table 1: Performance of CRBN-Based PROTACs Targeting BRD4
PROTAC E3 Ligase Ligand Target Ligand DC50 (nM) Dmax (%)
ARV-825PomalidomideJQ1~1>95
dBET1ThalidomideJQ1~4>90
Representative C5-Linker PROTACThalidomideBET Inhibitor5-20>90

Note: Data for the representative C5-linker PROTAC is an estimated range based on typical performance of aliphatic linkers of this length.

Table 2: Performance of Alternative E3 Ligase Ligand-Based PROTACs Targeting BRD4
PROTAC E3 Ligase Ligand Target Ligand DC50 (nM) Dmax (%)
MZ1VHL LigandJQ1~25>80
A1874Nutlin-3a (MDM2 Ligand)JQ1~5>98

Key Observations:

  • CRBN-based PROTACs , such as those derived from thalidomide and pomalidomide, generally exhibit high potency in degrading BRD4, often with sub-nanomolar to low nanomolar DC50 values.[1] Pomalidomide-based PROTACs are often favored due to a potentially stronger binding affinity for CRBN.

  • VHL-based PROTACs , like MZ1, are also highly effective but may exhibit slightly lower potency compared to the most optimized CRBN-based degraders for certain targets. However, VHL-based PROTACs can have a different tissue expression profile which may be advantageous in specific therapeutic contexts.[][3]

  • MDM2-based PROTACs , exemplified by A1874, offer a unique dual mechanism of action. In addition to degrading the target protein, the MDM2 ligand can stabilize the tumor suppressor p53, leading to synergistic anti-proliferative effects in cancer cells with wild-type p53.[4][5][6][7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biological processes and the methods used to evaluate these molecules, the following diagrams illustrate the PROTAC mechanism of action, the general workflow for assessing protein degradation, and the process of evaluating cellular viability.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., Thalidomide-based) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a thalidomide-based PROTAC.

Western_Blot_Workflow A Cell Culture & Treatment (with PROTAC) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection & Imaging F->G H Data Analysis (Quantify Degradation) G->H

Caption: General experimental workflow for Western Blot analysis.

Cell_Viability_Workflow A Cell Seeding in 96-well plate B PROTAC Treatment (Dose-Response) A->B C Incubation (e.g., 72 hours) B->C D Addition of Viability Reagent (e.g., CellTiter-Glo) C->D E Signal Measurement (Luminescence) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for a cell viability assay.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate evaluation and comparison of PROTACs. The following are protocols for key experiments cited in the assessment of protein degraders.

Protocol 1: Western Blot for Protein Degradation

This protocol allows for the direct visualization and quantification of the target protein's abundance following PROTAC treatment.[8]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).

2. Sample Preparation:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10][11]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

  • Denature samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Signal Detection and Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities using image analysis software (e.g., ImageJ).

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine Dmax and plot the dose-response curve to calculate the DC50.[1]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[12][13][14]

1. Cell Seeding:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the PROTAC in culture medium.

  • Add the diluted compounds to the wells. Include a vehicle control.

3. Incubation:

  • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

4. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

5. Data Analysis:

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.[15][16][17]

1. Reaction Setup:

  • In a microcentrifuge tube, combine the purified target protein, the E3 ligase complex (e.g., CRBN/DDB1), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and biotinylated ubiquitin in reaction buffer.

  • Add the PROTAC at various concentrations or a vehicle control.

2. Ubiquitination Reaction:

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

3. Detection:

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Run the samples on an SDS-PAGE gel and transfer to a membrane.

  • Detect the biotinylated-ubiquitinated target protein using streptavidin-HRP and a chemiluminescent substrate.

4. Analysis:

  • The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination. The intensity of these bands can be quantified to assess the efficiency of the PROTAC.

By utilizing these standardized protocols and comparative data, researchers can effectively evaluate the performance of thalidomide-based PROTACs and make informed decisions in the design and development of novel protein degraders for a wide range of therapeutic targets.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Thalidomide-NH-C5-azacyclohexane-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Thalidomide-NH-C5-azacyclohexane-N-Boc, an E3 Ligase Ligand-Linker Conjugate, are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, incorporating chemical inactivation methods.

Compound Overview: this compound is a complex molecule used in Proteolysis Targeting Chimera (PROTAC) research. Its structure contains a thalidomide (B1683933) analog, which is a known teratogen, and a Boc (tert-butyloxycarbonyl) protecting group. The disposal procedure must address the hazards associated with both of these chemical features.

I. Primary Disposal Protocol (Mandatory)

All waste contaminated with this compound, including solid waste (e.g., pipette tips, gloves, empty vials) and liquid waste (e.g., stock solutions, experimental media), must be segregated and disposed of as hazardous chemical waste through a certified environmental health and safety (EHS) provider.[1][2][3] Adherence to institutional, local, state, and federal regulations is mandatory.[1][4]

II. Optional Chemical Inactivation Protocols

The following chemical inactivation protocols can be employed as a preliminary step to degrade the molecule before collection by a hazardous waste management service. These procedures should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

The proposed inactivation strategy involves a two-step process:

  • Acid-Mediated Boc Deprotection: The Boc group is stable to most nucleophiles and bases but can be cleaved under acidic conditions.[5] This step will remove the Boc protecting group.

  • Base-Catalyzed Hydrolysis: The thalidomide core is susceptible to hydrolysis under basic conditions, which cleaves the amide bonds and degrades the teratogenic phthalimide (B116566) and glutarimide (B196013) rings.[5][6]

ParameterAcid-Mediated Boc DeprotectionBase-Catalyzed Thalidomide Analog Hydrolysis
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[7][8]1 M Sodium Hydroxide (NaOH)
Concentration/Ratio 1:1 mixture of TFA and DCM solution of the compound[8]Sufficient to raise pH > 12[9]
Temperature Room Temperature[7][8]Room Temperature
Reaction Time 1 - 4 hours (monitor by TLC or LC-MS)[7]At least 24 hours[9]
Key Outcome Removal of the N-Boc protecting groupHydrolysis of amide bonds in the thalidomide core[5]

Protocol 1: Acid-Mediated Boc Deprotection

This procedure is adapted from standard Boc deprotection methodologies.[7][8]

  • Reagents and Materials:

    • Waste solution containing this compound

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Appropriate glass reaction vessel

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a chemical fume hood, place the waste solution in the reaction vessel. If the waste is in a different solvent, remove the solvent under reduced pressure and redissolve the residue in DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add an equal volume of TFA to the solution while stirring.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction for the disappearance of the starting material using an appropriate method like TLC or LC-MS.

    • Once the reaction is complete, proceed to the base-catalyzed hydrolysis step. Caution: Do not neutralize the acidic solution with base directly in the next step without careful consideration of the exothermic reaction. It is recommended to proceed to the hydrolysis step with the acidic solution.

Protocol 2: Base-Catalyzed Hydrolysis of the Thalidomide Analog

This procedure is based on the known base-lability of the thalidomide structure.[5]

  • Reagents and Materials:

    • Product from Protocol 1

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Hydrochloric Acid (HCl)

    • pH paper or pH meter

  • Procedure:

    • In the same chemical fume hood, slowly and carefully add 1 M NaOH to the acidic waste solution from the previous step. Caution: The initial neutralization will be exothermic. Add the base in small portions and with continuous stirring, and consider using an ice bath to control the temperature.

    • Continue adding 1 M NaOH until the pH of the solution is greater than 12.

    • Seal the reaction vessel and allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the thalidomide analog.

    • After the 24-hour period, carefully neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8.

    • The resulting neutralized solution should be collected in a clearly labeled hazardous waste container for disposal by a certified EHS provider.[9]

III. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Safety cluster_inactivation Chemical Inactivation (Optional) cluster_disposal Final Disposal (Mandatory) PPE Don Appropriate PPE (Lab Coat, Goggles, Gloves) FumeHood Work in a Certified Chemical Fume Hood BocDeprotection Step 1: Acid-Mediated Boc Deprotection (TFA in DCM) FumeHood->BocDeprotection BaseHydrolysis Step 2: Base-Catalyzed Hydrolysis (pH > 12 for 24h) BocDeprotection->BaseHydrolysis Neutralization Step 3: Neutralize Waste (pH 6-8) BaseHydrolysis->Neutralization CollectWaste Collect All Waste (Solid & Liquid) Neutralization->CollectWaste Transfer Treated Waste LabelWaste Label Hazardous Waste Container CollectWaste->LabelWaste StoreWaste Store in Designated Satellite Area LabelWaste->StoreWaste EHS_Disposal Dispose via Certified EHS Provider StoreWaste->EHS_Disposal

Caption: Logical workflow for the safe disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.